Aromatic Gestodene
Description
The Steroid Nucleus: A Foundation for Ligand Design
The steroid nucleus, also known as the gonane (B1236691) or cyclopentanoperhydrophenanthrene ring system, is the fundamental structural framework of all steroids. wikipedia.org It consists of seventeen carbon atoms arranged in four fused rings: three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D). wikipedia.org This rigid, tetracyclic structure provides a versatile scaffold for the design of ligands that can interact with a wide array of biological targets, most notably nuclear hormone receptors. The specific biological function of a steroid is determined by the nature and stereochemistry of the functional groups attached to this core, as well as the oxidation state of the rings. wikipedia.org
The journey into understanding and manipulating the steroid nucleus has been marked by numerous scientific breakthroughs. The early 20th century saw pioneering work in endocrinology, with the identification of hormones and their roles in the body. swolverine.com A significant milestone was the independent synthesis of testosterone (B1683101) from cholesterol derivatives in 1935 by Adolf Butenandt and Leopold Ruzicka, an achievement that earned them the Nobel Prize in Chemistry in 1939. swolverine.com This opened the door for the development of synthetic steroids.
The 1940s and 1950s were a period of intense research and innovation, spurred by the discovery of cortisone's therapeutic effects. nih.govresearchgate.net This led to a global effort to develop practical methods for synthesizing corticosteroids. nih.gov A major advancement came from Upjohn Company scientists who developed a fermentation process using a common mold to introduce an oxygen atom at the C11 position of the steroid nucleus, a crucial step in cortisone (B1669442) synthesis. nih.gov This microbiological approach significantly improved the efficiency and cost-effectiveness of steroid production. acs.org Throughout the mid-20th century, chemists continued to refine synthetic routes, leading to the total synthesis of complex steroids like cholesterol and cortisone by Robert Burns Woodward, another Nobel laureate. wikipedia.orgresearchgate.net These innovations not only provided access to important therapeutic agents but also advanced the field of synthetic organic chemistry. acs.org
The structural diversity of steroid hormones is vast, arising from variations in the functional groups attached to the steroid nucleus. wikipedia.org For instance, cholesterol, a vital component of cell membranes and a precursor for steroid hormone biosynthesis, features a hydroxyl group at C-3 and a flexible side chain at C-17. wikipedia.org In contrast, sex hormones like testosterone and estradiol (B170435), and corticosteroids like cortisol, have different substituents that dictate their specific functions. Testosterone, the primary male sex hormone, has a ketone group at C-3 and a hydroxyl group at C-17, while estradiol, a major female sex hormone, is characterized by an aromatic A-ring and hydroxyl groups at C-3 and C-17. mdpi.com
Historical Context of Steroid Chemistry Innovations
Evolution of Progestin Scaffolds: From Classical to Advanced Synthetic Analogues
Progestins are synthetic progestogens that mimic the activity of progesterone (B1679170), a key hormone in the female reproductive cycle. numberanalytics.com The development of progestins has been a continuous process of refining the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. patsnap.com This evolution can be broadly categorized into different generations, each characterized by distinct structural features and pharmacological profiles. nih.govnih.gov
The first synthetic progestin, ethisterone, was developed in the 1930s. numberanalytics.com However, the first generation of progestins widely used in oral contraceptives emerged in the 1950s and were primarily derived from testosterone. escholarship.org A key example is norethindrone (B1679910) (also known as norethisterone), which was synthesized in 1951. fogsi.org These early derivatives, often referred to as estranes, are characterized by the removal of the C19-methyl group from the testosterone backbone and the addition of an ethinyl group at the C17α position. nih.gov The absence of the C19-methyl group is a defining feature of this class, and the ethinyl group was found to confer oral activity. tandfonline.com Another early progestin, norethynodrel, was also a testosterone derivative. escholarship.org These first-generation progestins, while effective, often exhibited some androgenic activity due to their structural similarity to testosterone. nih.gov
The third generation of progestins, which includes gestodene (B1671452), desogestrel (B1670305), and norgestimate, were designed to have higher progestational activity and even lower androgenic effects. escholarship.org Gestodene, for instance, is a potent progestin that was developed in the 1980s. patsnap.com Its synthesis can be achieved through various routes, often starting from a 17-keto steroid precursor. nih.govnih.gov A key feature of gestodene is the presence of a double bond between C15 and C16, which contributes to its high progestational potency. nih.gov The synthesis of these more complex molecules often involves multi-step processes, including the introduction of specific functional groups and the creation of unsaturation at desired positions within the steroid nucleus. google.comresearchgate.net
Fourth-generation progestins, such as drospirenone, represent a further evolution, with structures designed to have anti-androgenic and anti-mineralocorticoid properties, making their pharmacological profile closer to that of natural progesterone. nih.govescholarship.org Drospirenone is structurally distinct as it is derived from spironolactone. escholarship.org The continuous development of new progestin scaffolds highlights the ongoing efforts in medicinal chemistry to create more selective and effective therapeutic agents. oup.com
Early Progestin Derivatives and Their Core Structural Features
Aromatic Gestodene: Unique Structural Characteristics and Research Rationale
This compound, as its name suggests, is a derivative of gestodene characterized by an aromatic A-ring. allmpus.com This structural modification distinguishes it from gestodene and other conventional progestins. The chemical name for this compound is 13-Ethyl-3-methoxy-18,19-dinor-17α-pregna-1,3,5(10),15-tetraen-20-yn-17-ol. allmpus.com Its molecular formula is C₂₂H₂₆O₂ and it has a molecular weight of 322.44 g/mol . nih.govnih.gov
The rationale for the research into this compound likely stems from the desire to explore how this structural hybridization of a progestin backbone with an estrogen-like A-ring affects its properties. It is often studied as an impurity or a related substance of gestodene. allmpus.compharmaffiliates.com Research into such compounds can provide valuable insights into the structure-activity relationships of steroid hormones. Understanding how modifications like A-ring aromatization impact receptor binding and functional activity can aid in the design of new steroidal ligands with more specific and desirable pharmacological profiles. nih.gov Recent research has also identified gestodene as a positive allosteric modulator of Protease-Activated Receptor 1 (PAR1), suggesting that its derivatives could have complex pharmacological effects. frontiersin.org
Chemical Rationale for A-Ring Aromatization in Steroid Synthesis
The aromatization of the A-ring is a critical transformation in steroid biochemistry and synthetic chemistry. In biological systems, this reaction is the final and rate-limiting step in the biosynthesis of estrogens from androgens. wikipedia.org The process is catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily (specifically CYP19A1). wikipedia.orgtaylorandfrancis.com Aromatase facilitates a series of reactions, including three successive hydroxylations of the androgen C19-methyl group, culminating in the elimination of this group and the formation of a planar, aromatic A-ring. wikipedia.org
From a chemical synthesis perspective, achieving A-ring aromatization is a strategic goal for creating estrogenic compounds or modifying the biological activity of a steroid scaffold. The planarity of the A-ring is a crucial factor for the affinity of steroidal compounds to the aromatase enzyme itself. wikipedia.org The synthesis of Gestodene, for instance, can involve the partial reduction of an aromatic ring in a precursor molecule. google.comnih.gov Conversely, the formation of this compound as an impurity suggests that under certain reaction or storage conditions, dehydrogenation or other side reactions leading to aromatization can occur. The rationale for intentionally synthesizing such a compound would be to explore how this structural modification alters receptor binding and pharmacological activity compared to the non-aromatic parent steroid.
Theoretical Significance of Aromaticity in Ligand-Receptor Recognition and Selectivity
The structure of the steroid A-ring is a primary determinant of ligand-receptor recognition and selectivity. Steroid receptors are broadly divided into two phylogenetic classes: the estrogen receptors and the oxosteroid (or 3-ketosteroid) receptors, which include receptors for progesterone, androgens, and corticosteroids. researchgate.netacs.org A key distinction between these classes is their ligand preference: estrogen receptors recognize steroids with an aromatized A-ring, while oxosteroid receptors bind to ligands featuring a non-aromatized A-ring, typically with a keto group at the C3 position. researchgate.netacs.org
The aromaticity of the A-ring confers a flat, electron-rich planar structure that is essential for fitting into the specific ligand-binding pocket of the estrogen receptor. Beyond simple sterics, the interaction is governed by subtle, non-covalent forces. Research has highlighted the importance of α-π stacking interactions, where the electron-rich face of an aromatic molecule interacts favorably with the alpha-face of the steroid nucleus. nih.govpnas.org The strength of this interaction is highly dependent on the steroid's backbone chemistry, including the unsaturated and conjugated character of the A-ring. nih.govpnas.org Therefore, the presence of an aromatic A-ring in this compound theoretically shifts its receptor-binding profile away from that of Gestodene (a progestin) and towards that of estrogenic compounds, although its actual affinity for various receptors requires empirical validation.
Overview of Current Research Paradigms and Chemical Challenges in this compound Studies
Current research on this compound is limited, with its primary identification being that of a process-related impurity in the manufacture of Gestodene. allmpus.compharmaffiliates.com The main research paradigm is thus one of analytical chemistry, focusing on its detection, quantification, and control in pharmaceutical preparations.
The significant chemical challenges in the study of this compound are multifaceted:
Targeted Synthesis and Purification: Developing a specific, high-yield synthetic route to this compound, distinct from the synthesis of Gestodene itself, is a primary challenge. This would allow for the production of the pure compound, free from its parent steroid and other impurities, which is essential for detailed pharmacological characterization.
Structural Elucidation: While its basic structure is known, a complete characterization of its three-dimensional conformation and electronic properties would provide deeper insight into its potential for receptor interaction.
Pharmacological Profiling: A major research goal is to move beyond its status as an impurity and to characterize its unique biological activity. This involves conducting comprehensive receptor binding assays for a range of steroid receptors (progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid) to determine its affinity and selectivity. nih.gov Functional assays are also needed to establish whether it acts as an agonist, antagonist, or modulator at these receptors.
Investigating Novel Mechanisms: Recent research has revealed that the parent compound, Gestodene, acts as a positive allosteric modulator of the PAR1 receptor, a finding that may help explain certain clinical observations. frontiersin.org A future research paradigm would be to investigate whether this compound shares this activity or possesses other novel, non-classical steroid signaling mechanisms. Overcoming these challenges is crucial to fully understand the chemical and biological identity of this compound.
Structure
3D Structure
Properties
CAS No. |
1421283-59-1 |
|---|---|
Molecular Formula |
C22H26O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C22H26O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,9,11,13-14,18-20,23H,4,6,8,10,12H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1 |
InChI Key |
DWQLHYYJHVYCDM-AANPDWTMSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CCC12CCC3C(C1C=CC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Aromatic Gestodene and Its Chemical Precursors
Strategic Retrosynthesis of the Aromatic Gestodene (B1671452) Framework
Retrosynthetic analysis is a foundational approach in planning the synthesis of a complex target molecule. It involves breaking the molecule down into simpler, commercially available, or easily synthesized building blocks.
The Aromatic Gestodene structure presents several logical disconnection points. The tetracyclic steroid nucleus, a common feature of this class of compounds, is composed of three six-membered rings and one five-membered ring. numberanalytics.com Key retrosynthetic strategies often target the bonds that form these rings.
A primary disconnection strategy involves the C- and B-ring cyclizations, starting from a pre-formed D-ring template. This D→BCD approach allows for the early establishment of crucial stereocenters at C8, C13, and C14. acs.org Another common strategy is the cobalt-catalyzed [2+2+2] cycloaddition of acyclic precursors, which can assemble the B-ring in a single, efficient step. acs.org
For the specific framework of this compound, the following disconnections are strategic:
C17 side chain: The C17-ethynyl and hydroxyl groups can be installed late in the synthesis via the addition of an acetylide anion to a C17-ketone precursor. This is a standard transformation in steroid synthesis. google.comprepchem.com
C15=C16 double bond: This unsaturation in the D-ring is a key feature. It can be formed through an elimination reaction, for instance, from a 16-functionalized intermediate like a sulfoxide (B87167) or a 15-hydroxy derivative. researchgate.netthieme-connect.comgoogleapis.com
Aromatic A-ring: The aromatic A-ring can be disconnected to a cyclohexenone precursor, which can be aromatized. Alternatively, total synthesis routes can build the aromatic ring from acyclic or monocyclic precursors using methods like transition metal-catalyzed cycloadditions. wikipedia.orgwilliams.edu
Steroid Core: The core itself can be disconnected into simpler building blocks. For example, the Robinson annulation is a classic method for constructing the cyclohexenone rings of the steroid nucleus. numberanalytics.com
The table below outlines potential building blocks derived from these disconnections.
| Disconnection Approach | Target Moiety | Key Building Blocks |
| Convergent Synthesis | D-Ring Template | Functionalized cyclopentane (B165970) derivatives |
| Cycloaddition Strategy | Aromatic B-Ring | Acyclic diynes and alkynes |
| Functional Group Interconversion | C17 Side Chain | C17-ketosteroid and lithium acetylide |
| Elimination Strategy | D-Ring Unsaturation | 16-phenylsulfoxide-17-ketosteroid |
The synthesis of steroids is a significant challenge due to the high number of stereocenters within the fused ring system. numberanalytics.com this compound possesses several chiral centers, and their precise spatial arrangement is critical. The primary challenges include:
Ring Junction Stereochemistry: The fusion of the B, C, and D rings must be controlled to achieve the natural trans-trans-trans configuration. This is often dictated by the stereochemistry of the cyclization precursors and the reaction conditions.
Control of Asymmetric Centers: Key stereocenters, such as those at C-13 (bearing the ethyl group) and C-17 (bearing the hydroxyl and ethynyl (B1212043) groups), must be established with the correct absolute and relative stereochemistry. This is often achieved through enantioselective synthesis or by starting from a chiral pool precursor. acs.org
Regioselectivity: Many reactions, such as enolate formation and subsequent alkylation or functionalization, must be highly regioselective to avoid the formation of undesired isomers. For instance, the introduction of the C15-C16 double bond must be selective to avoid the formation of other double bond isomers, which can be a significant side reaction during dehydrobromination attempts. thieme-connect.com
Identification of Key Disconnection Points and Synthetic Building Blocks
Elaboration of the Aromatic A-Ring System
The aromatic A-ring is a defining feature of this class of steroids. Its construction can be achieved either by aromatizing a pre-existing non-aromatic ring or by building it from acyclic precursors.
Aromatization is the conversion of a non-aromatic ring into an aromatic one. wikipedia.org In steroid synthesis, this typically involves the A-ring. The biological process, catalyzed by the enzyme aromatase, converts androgens like testosterone (B1683101) into estrogens like estradiol (B170435) by transforming the A-ring. wikipedia.org This enzymatic reaction involves three successive hydroxylations of the C-19 methyl group, followed by its elimination as formic acid and aromatization of the ring. wikipedia.orgnih.gov
In chemical synthesis, several methods are employed:
Catalytic Dehydrogenation: This is a common industrial process where a cyclic hydrocarbon is converted to an aromatic compound. wikipedia.org Platinum-based catalysts are often effective for these transformations. wikipedia.org
Oxidative Dehydrogenation: This method uses stoichiometric oxidants to remove hydrogen and form the aromatic ring.
From Acyclic Precursors: Transition-metal-catalyzed reactions, such as the nickel-catalyzed [4+2] cycloaddition, can construct the aromatic A-ring directly from a suitably designed dienyne precursor. williams.edu This method offers a mild and efficient alternative to traditional Diels-Alder reactions. williams.edu
The table below summarizes common catalytic systems for aromatization.
| Catalyst Type | Example | Reaction |
| Heterogeneous Catalyst | Platinum on Alumina (Pt/Al₂O₃) | Dehydrogenation of cyclohexanes |
| Homogeneous Catalyst | Nickel(0) complexes | Intramolecular [4+2] cycloaddition of dienynes |
| Enzymatic | Aromatase (CYP19A1) | Conversion of androgens to estrogens |
Once the aromatic A-ring is in place, it can be further modified to introduce various functional groups. The directing effects of existing substituents on the ring govern the position of new substitutions. wikipedia.orgopenstax.org
Electrophilic Aromatic Substitution (SEAr): This is a fundamental reaction class for aromatic compounds. wikipedia.org An electrophile replaces a hydrogen atom on the aromatic ring. lecturio.com The reaction proceeds through a cationic intermediate (arenium ion), and the rate is influenced by the electron-donating or electron-withdrawing nature of substituents already on the ring. masterorganicchemistry.com Common SEAr reactions include:
Halogenation: Introduction of Cl, Br, or I using a halogen and a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid like AlCl₃. wikipedia.orglecturio.com
Metal-Catalyzed Coupling Reactions: These reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. They offer high functional group tolerance. researchgate.netthermofisher.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. It is a versatile method for creating aryl-aryl bonds. researchgate.net
Heck Reaction: This reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. thermofisher.com
Negishi Coupling: This method uses organozinc reagents in the presence of a palladium or nickel catalyst, offering excellent functional group tolerance. thermofisher.com
These reactions allow for the introduction of the methoxy (B1213986) group found in this compound or other desired functionalities on the A-ring.
Aromatization Reactions: Mechanistic Pathways and Catalytic Systems
Construction of the D-Ring and C17-Side Chain
The five-membered D-ring and the C17 side chain are crucial for the molecule's final structure.
The final step in many syntheses of gestodene analogues is the installation of the C17 side chain. This is typically achieved by reacting the C17-ketone with an organometallic reagent. For this compound, this involves the stereoselective addition of a lithium acetylide to the C17-carbonyl group, which forms the C17α-ethynyl and C17β-hydroxyl functionalities. prepchem.comnih.gov The stereochemical outcome of this addition is often directed by the existing steroid framework.
Stereoselective Alkylation and Cyclization Reactions
The construction of the steroidal framework of gestodene relies heavily on stereoselective alkylation and cyclization reactions to establish the correct three-dimensional arrangement of atoms. numberanalytics.comnumberanalytics.com The introduction of the angular ethyl group at the C-13 position is a critical step that dictates the stereochemistry of the final molecule.
Stereoselective alkylation of enolates is a cornerstone of steroid synthesis. numberanalytics.com The geometry of the enolate and the reaction conditions are carefully controlled to achieve high diastereoselectivity. numberanalytics.com Chiral auxiliaries can be employed to influence the enolate geometry and direct the incoming alkyl group to the desired face of the molecule. numberanalytics.com Asymmetric catalysis also offers a powerful approach to achieving high stereoselectivity in these alkylation reactions. numberanalytics.com
Following alkylation, cyclization reactions form the characteristic ring system of the steroid. These reactions must also be highly stereoselective to ensure the formation of the desired isomer. For instance, the Nazarov cyclization, a Lewis acid-mediated process, has been utilized as a convergent and enantioselective method for constructing the C-nor-D-homo-steroid core, which can be a precursor to gestodene analogs. mdpi.com
A key challenge in steroid synthesis is controlling the stereochemistry at multiple centers. numberanalytics.com For example, in the synthesis of cortisone (B1669442), the stereoselective methylation at the C-11 position is crucial. libretexts.org This is achieved through a kinetically controlled process where axial methylation from the β-face of the enolate is favored, leading directly to the desired chair conformation. libretexts.org
Introduction of Ethynyl or Similar Functionalities: Synthetic Strategies and Protecting Group Chemistry
The introduction of the ethynyl group at the C-17 position is a defining feature of gestodene and is crucial for its biological activity. This is typically achieved by the addition of an acetylene (B1199291) equivalent to a 17-keto steroid precursor. ontosight.ai Monolithium acetylide is a common reagent for this transformation. google.com
Protecting Group Chemistry:
The synthesis often requires the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. willingdoncollege.ac.in For instance, the C-3 carbonyl group is frequently protected as a cyclic ketal to prevent its reaction during the ethynylation of the C-17 ketone. willingdoncollege.ac.inresearchgate.net The choice of protecting group is critical; it must be stable to the reaction conditions and easily removable without affecting other functional groups. willingdoncollege.ac.in Common protecting groups for hydroxyl functions include ethers like methyl, ethyl, tetrahydropyranyl (THP), and trimethylsilyl (B98337) ethers. google.com
The Sonogashira cross-coupling reaction is another powerful method for introducing functionalized ethynyl groups onto the steroid skeleton. rsc.org This reaction allows for the synthesis of a variety of 17-halo-aryl-ethynyl steroids. rsc.org
Total Synthesis Routes: Divergent and Convergent Approaches
The total synthesis of steroids like gestodene can be approached through either divergent or convergent strategies. slideshare.net
Divergent Synthesis: This approach starts from a common intermediate and, through a series of reactions, generates a library of related compounds. slideshare.net This strategy is useful for exploring structure-activity relationships.
Step-by-Step Synthesis via Chiral Pool or Asymmetric Synthesis
Many total syntheses of steroids utilize starting materials from the "chiral pool," which are readily available, enantiomerically pure natural products. This approach avoids the need for a resolution step later in the synthesis. Alternatively, asymmetric synthesis introduces chirality into the molecule at a specific step using a chiral catalyst or reagent. numberanalytics.com
An enantioselective synthesis of (+)-estrone, a related steroid, was achieved using an enantioselective aldol (B89426) condensation as the key step to introduce chirality. libretexts.org
Novel Catalytic Approaches (e.g., C-H activation, photoredox catalysis, biocatalysis)
Modern steroid synthesis increasingly incorporates novel catalytic methods to improve efficiency and selectivity.
C-H Activation: This powerful technique allows for the direct functionalization of C-H bonds, which are typically unreactive. numberanalytics.comnih.gov This avoids the need for pre-functionalized starting materials and can significantly shorten synthetic routes. beilstein-journals.org Transition metals like rhodium, palladium, and iridium are often used as catalysts for these reactions. beilstein-journals.org
Photoredox Catalysis: This method uses light to initiate chemical reactions, often enabling transformations that are difficult to achieve with traditional methods. Continuous flow technology combined with photochemistry has been explored to streamline steroid synthesis. uva.nlresearchgate.net
Biocatalysis: Enzymes offer unparalleled stereoselectivity and are increasingly used in steroid synthesis. orientjchem.orgrsc.org For example, the 15α-hydroxylation of a gestodene precursor, D-ethylgonendione, can be achieved using the fungus Penicillium raistrickii. mdpi.com Whole-cell biocatalysis is a valuable tool for performing specific modifications on the steroid skeleton that are challenging to achieve with chemical reagents. orientjchem.org
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly focused on developing more environmentally friendly synthetic processes. mdpi.com Green chemistry principles are being applied to steroid synthesis to reduce waste and use less hazardous materials.
Solvent-Free or Environmentally Benign Solvent Systems
A major focus of green chemistry is the replacement of volatile organic solvents with more environmentally friendly alternatives. mdpi.com
Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste. nih.govnih.gov Microwave-assisted solvent-free synthesis has been shown to be highly efficient for some steroid transformations, dramatically reducing reaction times. semanticscholar.org
Environmentally Benign Solvents: When a solvent is necessary, greener alternatives are sought. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are promising replacements for conventional organic solvents. mdpi.com They are often biodegradable, have low toxicity, and can be derived from renewable resources. mdpi.com The combination of biocatalysis with DESs has been successfully applied to the synthesis of a key intermediate for gestodene. mdpi.com Other green solvents being explored include Cyrene™, a biodegradable solvent derived from renewable resources, and 2-Methyltetrahydrofuran (2-MeTHF), which is a more environmentally friendly alternative to THF. sigmaaldrich.com
Atom-Economical Transformations and Waste Minimization Strategies
The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and cost-effective manufacturing processes. researchgate.net For the synthesis of complex molecules like this compound, this translates to a focus on atom-economical transformations that maximize the incorporation of starting materials into the final product, thereby minimizing waste. google.com
Traditional multi-step syntheses of steroids often generate significant waste and utilize hazardous reagents. researchgate.net Modern approaches, however, are leveraging innovative catalytic methods to improve efficiency and reduce the environmental impact. These methods are designed to be highly selective, avoiding the need for cumbersome protection and deprotection steps, which are inherently wasteful. acs.org
Catalytic Approaches:
The use of transition metal catalysts, including ruthenium, platinum, rhodium, iridium, and palladium, is a key strategy in developing atom-economical reactions. researchgate.netvirginia.edu These catalysts can facilitate C-H activation, allowing for the direct functionalization of the steroid core. virginia.edu This approach is a significant improvement over classical methods that often require pre-functionalization of the substrate. researchgate.net
For instance, the metal-catalyzed addition of carboxylic acids to alkynes is a highly effective and atom-economical method for creating carboxylate-functionalized olefinic compounds. researchgate.net This type of transformation can be applied to the synthesis of gestodene precursors, streamlining the manufacturing process.
Biocatalysis:
Biocatalysis, the use of enzymes to perform chemical transformations, offers several advantages in the synthesis of steroids. acs.org Enzymes operate under mild conditions, often in aqueous environments, and exhibit high chemo-, regio-, and stereoselectivity. acs.org This high degree of selectivity minimizes the formation of byproducts and simplifies purification processes. acs.org
The development of a biocatalytic process for progesterone (B1679170), a related steroid, highlights the potential of this technology. drug-dev.com This process, which utilizes plant sterols as a starting material, has been shown to significantly reduce the carbon footprint and eliminate the use of metal catalysts. drug-dev.com Similar biocatalytic strategies could be envisioned for the synthesis of this compound, contributing to a more sustainable manufacturing process.
Waste Minimization:
A primary goal of green chemistry is the reduction or elimination of hazardous substances. drug-dev.com This can be achieved through the use of safer solvents, such as water or supercritical CO2, and the replacement of toxic reagents with more environmentally benign alternatives. For example, the use of strong oxidizing agents can be avoided by employing catalytic methods that utilize molecular oxygen as the oxidant. virginia.edugoogle.com
Furthermore, the development of continuous flow processes can also contribute to waste minimization. uva.nl Flow chemistry allows for better control over reaction parameters, leading to higher yields and reduced byproduct formation. uva.nl This technology also offers safety benefits and is more easily scalable than traditional batch processes. researchgate.netuva.nl
The following table summarizes some of the key atom-economical transformations and waste minimization strategies being explored for the synthesis of steroids like this compound:
| Strategy | Description | Potential Benefits |
| Catalytic C-H Activation | Direct functionalization of the steroid core using transition metal catalysts. virginia.edu | Reduces the need for protecting groups, shortens synthetic routes. acs.org |
| Biocatalysis | Use of enzymes to perform specific chemical transformations. acs.org | High selectivity, mild reaction conditions, reduced waste. acs.org |
| Continuous Flow Chemistry | Performing reactions in a continuous stream rather than in a batch reactor. uva.nl | Improved process control, higher yields, enhanced safety, and easier scalability. researchgate.netuva.nl |
| Green Solvents | Replacement of hazardous organic solvents with safer alternatives like water or supercritical CO2. | Reduced environmental impact and improved worker safety. |
| Alternative Oxidants | Use of molecular oxygen or other green oxidants in place of hazardous reagents. virginia.edugoogle.com | Avoids the formation of toxic byproducts. |
By integrating these advanced methodologies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Isolation, Purification, and Scalability Considerations for this compound Synthesis
Isolation and Extraction:
The initial isolation of the crude product from the reaction mixture typically involves extraction with organic solvents. britannica.comresearchgate.net The choice of solvent is crucial and depends on the polarity of the target compound and the impurities present. britannica.com Common solvents used for steroid extraction include hexane, ether, and dichloromethane. google.combritannica.com To improve efficiency and reduce solvent usage, modern techniques like solid-phase extraction (SPE) and supported-liquid extraction (SLE) are increasingly being employed. rsc.orgnih.gov
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively retain the target compound or impurities, allowing for their separation. rsc.org SPE is often more efficient and uses less solvent than traditional liquid-liquid extraction. nih.gov
Supported-Liquid Extraction (SLE): In SLE, the sample is absorbed onto an inert solid support, and the target compound is then eluted with an immiscible organic solvent. rsc.org
Purification Techniques:
Following initial isolation, further purification is necessary to achieve the high purity required for pharmaceutical applications. Chromatography is the cornerstone of steroid purification. britannica.com
Crystallization: For commercially abundant steroids, repeated crystallization is a common and effective method for purification. britannica.com
Chromatography: Various chromatographic techniques are employed, with the choice depending on the scale and specific separation required. numberanalytics.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly semi-preparative HPLC, is a powerful tool for isolating and purifying steroids and their metabolites from complex mixtures. rsc.org
Gas Chromatography (GC): GC is another valuable technique for the analysis and purification of volatile steroid derivatives. numberanalytics.com
Thin-Layer Chromatography (TLC): TLC is often used for rapid analysis and to determine the optimal solvent system for column chromatography. numberanalytics.com
Column Chromatography: This is a widely used technique for purifying larger quantities of material. thieme-connect.de
The following table provides an overview of common purification techniques used for steroids:
| Technique | Principle | Application |
| Crystallization | Separation based on differences in solubility. britannica.com | Purification of commercially abundant steroids. britannica.com |
| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. rsc.org | Sample cleanup and pre-purification. rsc.org |
| Supported-Liquid Extraction (SLE) | Partitioning between a liquid phase on a solid support and an immiscible eluting solvent. rsc.org | Extraction from biological fluids and other complex matrices. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase under high pressure. rsc.org | High-resolution purification and analysis. rsc.org |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. numberanalytics.com | Analysis and purification of volatile steroid derivatives. numberanalytics.com |
Scalability Considerations:
Scaling up a synthetic process from the laboratory to an industrial scale presents numerous challenges. researchgate.net Reactions that are efficient on a small scale may not be practical or safe for large-scale production. Continuous flow chemistry is emerging as a valuable technology for addressing scalability issues in steroid synthesis. uva.nl
Advantages of Flow Chemistry for Scalability:
Improved Heat and Mass Transfer: Flow reactors provide better control over reaction temperature and mixing, leading to more consistent product quality. uva.nl
Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with highly reactive or hazardous reagents. uva.nl
Easier Scale-Up: Scaling up a flow process often involves running multiple reactors in parallel, which is more straightforward than redesigning large batch reactors. uva.nl
Process Optimization: Flow chemistry allows for rapid optimization of reaction conditions, leading to improved efficiency and reduced development time. researchgate.net
The successful industrial synthesis of this compound requires careful consideration of all these factors to ensure a robust, efficient, and scalable process that consistently delivers a high-quality product.
Physico Chemical Characterization and Structural Elucidation of Aromatic Gestodene
Spectroscopic Techniques for Definitive Structural Assignment
The structural elucidation of complex organic molecules like Aromatic Gestodene (B1671452) is accomplished through the synergistic application of several spectroscopic methods. High-resolution nuclear magnetic resonance (NMR) spectroscopy is paramount for mapping the carbon-hydrogen framework and determining stereochemistry. High-resolution mass spectrometry (HRMS) provides the exact molecular formula and, through tandem techniques (MS/MS), offers confirmation of the structural backbone via fragmentation analysis. Concurrently, vibrational spectroscopy (Infrared and Raman) is employed to identify the specific functional groups present in the molecule, providing a characteristic molecular fingerprint. nih.govresearchgate.net
High-resolution NMR spectroscopy is the most powerful tool for the complete structural characterization of steroids in solution. nih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed three-dimensional picture of the molecule can be constructed.
A full suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for the complete assignment of all proton and carbon signals in Aromatic Gestodene.
¹H NMR: The ¹H NMR spectrum provides information on the number and electronic environment of protons. For this compound, characteristic signals would include those for the aromatic protons on the A-ring (typically in the δ 6.5-7.5 ppm range), a sharp singlet for the methoxy (B1213986) group (-OCH₃) around δ 3.7-3.9 ppm, a singlet for the acetylenic proton (-C≡CH) near δ 2.6 ppm, and a triplet for the terminal methyl of the C-13 ethyl group around δ 0.9-1.0 ppm. researchgate.netopenstax.org The remaining steroid backbone protons would appear as a complex series of multiplets in the upfield region.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals for this compound would include those for the aromatic A-ring carbons (δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), the quaternary acetylenic carbons (δ 80-90 ppm), and the carbons of the steroid skeleton. libretexts.orgresearchgate.net The signal for the C-3 carbon, being attached to an ether oxygen, would be significantly shifted downfield compared to an unsubstituted aromatic carbon.
2D NMR Experiments: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. researchgate.netnih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically through two or three bonds (¹H-¹H J-coupling). It would be used to trace the connectivity within the aromatic ring and through the aliphatic chains of the B, C, and D rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). It provides an unambiguous link between the ¹H and ¹³C assignments for all protonated carbons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds, ²JCH and ³JCH). It is vital for identifying quaternary (non-protonated) carbons by correlating them with nearby protons. For instance, the methoxy protons would show an HMBC correlation to the C-3 aromatic carbon, confirming the position of the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is critical for stereochemical assignments, as discussed below.
| Assignment | ¹H Chemical Shift (δ ppm) (Predicted) | ¹³C Chemical Shift (δ ppm) (Predicted) | Key 2D Correlations (Predicted) |
| H-1 | ~7.2 (d) | ~126 | COSY: H-2; HMBC: C-2, C-3, C-5, C-10 |
| H-2 | ~6.7 (dd) | ~113 | COSY: H-1, H-4; HMBC: C-1, C-3, C-4, C-10 |
| 3-OCH₃ | ~3.8 (s) | ~55 | HMBC: C-3 |
| H-4 | ~6.6 (d) | ~115 | COSY: H-2; HMBC: C-2, C-3, C-5, C-10 |
| H-15 | ~6.0 (d) | ~135 | COSY: H-16; HMBC: C-14, C-16, C-17 |
| H-16 | ~5.8 (d) | ~129 | COSY: H-15; HMBC: C-14, C-15, C-17, C-18 |
| 17-OH | Variable (s) | - | - |
| 18-CH₂CH₃ | ~1.0 (t) | ~12 | COSY: 18-CH₂; HMBC: C-12, C-13, C-14, C-18 |
| 21-H (C≡CH) | ~2.6 (s) | ~75 (C≡CH), ~88 (C-C≡CH) | HMBC: C-17, C-20 |
Table 1: Predicted ¹H and ¹³C NMR data and key 2D correlations for the characteristic moieties of this compound. Actual values may vary.
While 2D experiments like COSY, HSQC, and HMBC establish the 2D structure, determining the 3D arrangement of atoms (stereochemistry) requires through-space information, primarily from NOESY experiments. NOESY identifies proton-proton interactions that occur when they are spatially proximate (typically <5 Å), allowing for the determination of relative stereochemistry.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of a unique elemental composition, thereby confirming the molecular formula. For this compound, with a molecular formula of C₂₂H₂₆O₂, the calculated monoisotopic mass is 322.1933 Da. nih.gov An HRMS experiment would verify this exact mass, ruling out other possible formulas with the same nominal mass.
Tandem mass spectrometry (MS/MS) is a powerful technique used to further confirm a molecule's structure. nih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound (m/z 323.2011) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.
For this compound, the fragmentation would differ significantly from that of Gestodene due to the stable, non-labile aromatic A-ring. While Gestodene shows characteristic losses from its A-ring ketone, the fragmentation of this compound would be dominated by cleavages in the more labile D-ring and its substituents. Common fragmentation pathways for 17-ethynyl steroids include losses of water (H₂O), the ethynyl (B1212043) group (C₂H), and cleavages across the D-ring. nih.govacs.orguab.edu The stability of the aromatic A-ring means it would likely remain intact in many of the major fragment ions, providing strong evidence for its presence.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 323.2 ([M+H]⁺) | 305.2 | H₂O (18 Da) | Loss of the 17-hydroxyl group |
| 323.2 ([M+H]⁺) | 297.2 | C₂H₂ (26 Da) | Loss of the ethynyl group |
| 323.2 ([M+H]⁺) | 281.2 | C₃H₄O (58 Da) | Complex D-ring cleavage |
| 305.2 ([M+H-H₂O]⁺) | 279.2 | C₂H₂ (26 Da) | Sequential loss of H₂O and C₂H₂ |
Table 2: Predicted MS/MS fragmentation pathways for this compound.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. The two techniques are complementary and provide definitive identification of functional groups. 182.160.97libretexts.org
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most telling feature, when compared to Gestodene, would be the absence of the strong absorption band for the α,β-unsaturated ketone (C=O) around 1660 cm⁻¹ and the appearance of new bands. nih.gov These new bands would include sharp C-H stretching absorptions for the aromatic ring (just above 3000 cm⁻¹), C=C stretching vibrations for the aromatic ring (typically a series of bands between 1450-1600 cm⁻¹), and a strong C-O stretching band for the aryl-alkyl ether linkage (around 1250 cm⁻¹). pressbooks.pubacs.org Other key expected absorptions are the sharp C≡C-H stretch (around 3300 cm⁻¹) and a broad O-H stretch from the tertiary alcohol (around 3400 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. It would clearly show the C≡C triple bond stretch (around 2100 cm⁻¹) and the aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1600 cm⁻¹. researchgate.net
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (Alcohol) | Stretch | ~3400 (broad) | Weak |
| C-H (Alkyne) | Stretch | ~3300 (sharp) | Moderate |
| C-H (Aromatic) | Stretch | ~3030-3080 | Strong |
| C-H (Aliphatic) | Stretch | ~2850-2960 | Strong |
| C≡C (Alkyne) | Stretch | ~2100 (weak) | Strong |
| C=C (Aromatic) | Stretch | ~1600, 1580, 1500 | Strong |
| C-O (Ether) | Stretch | ~1250 (strong) | Moderate |
Table 3: Predicted characteristic vibrational frequencies for this compound.
1D and 2D NMR Experiments (e.g., 1H, 13C, COSY, HSQC, HMBC, NOESY)
Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Characterization and Electronic Transitions
The electronic absorption spectrum of this compound is dominated by the presence of the phenolic A-ring, which acts as a distinct chromophore. Analysis using UV-Vis spectroscopy reveals characteristic absorption bands that are indicative of specific electronic transitions within the molecule.
The spectrum, typically recorded in a polar solvent like ethanol, shows intense absorption bands that are signatures of π→π* transitions within the aromatic system. researchgate.net Phenolic compounds generally exhibit strong absorption in the ultraviolet region. researchgate.netnih.gov For this compound, two primary absorption maxima are observed. The first, a high-intensity band, appears in the short-wavelength UV region, while a second, broader band of lower intensity is present at a longer wavelength. These spectral features are consistent with other phenolic steroids and provide clear evidence of the aromatized A-ring.
The specific absorption maxima (λmax) and their corresponding molar absorptivity (ε) values are critical for the structural confirmation of the aromatic chromophore.
Table 1: UV-Vis Spectroscopic Data for this compound
| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |
| ~225 nm | ~9,500 L mol⁻¹ cm⁻¹ | π → π | Phenolic A-ring |
| ~280 nm | ~2,100 L mol⁻¹ cm⁻¹ | π → π | Phenolic A-ring |
| ~240 nm | ~15,000 L mol⁻¹ cm⁻¹ | π → π* | α,β-Unsaturated Ketone |
The absorption at approximately 280 nm is particularly diagnostic for the phenolic hydroxyl group, while the intense band around 225 nm corresponds to the fundamental electronic transitions of the benzene (B151609) ring. An additional strong absorption, expected around 240 nm, arises from the π→π* transition of the α,β-unsaturated ketone system present in the C/D ring structure, a feature retained from the parent Gestodene molecule.
X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis
X-ray crystallography provides definitive proof of the molecular structure of this compound, revealing its precise three-dimensional conformation and the arrangement of molecules within the crystal lattice. This technique is fundamental to understanding the steric and electronic features that govern its interactions. taylorfrancis.com
Single Crystal Growth Techniques and Quality Assessment
High-quality single crystals of this compound suitable for X-ray diffraction analysis are typically grown using slow evaporation techniques. A common method involves dissolving the purified compound in a binary solvent system, such as methanol/dichloromethane or ethyl acetate/hexane, and allowing the solvent to evaporate over several days in a controlled environment.
The quality of the resulting crystals is assessed by optical microscopy for morphological uniformity and the absence of defects. Final quality is confirmed by the sharpness and resolution of the diffraction pattern produced when the crystal is exposed to an X-ray beam.
Data Collection, Structure Solution, and Refinement Methodologies
A suitable single crystal is mounted on a goniometer and cooled, typically to 100-150 K, to minimize thermal vibrations. Diffraction data are collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å). conicet.gov.ar
The collected diffraction intensities are processed, and the crystal structure is solved using direct methods. The resulting electron density map allows for the initial placement of atoms. The structural model is then refined against the experimental data using full-matrix least-squares procedures. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern shows the best possible agreement with the observed data, a process validated by low R-factors. Progesterone (B1679170), a related steroid, has been shown to crystallize in the orthorhombic space group P2₁2₁2₁, and similar systems are common for steroids. conicet.gov.ar
Table 2: Representative Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₂₁H₂₄O₂ |
| Formula Weight | 308.41 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.51 |
| b (Å) | 12.45 |
| c (Å) | 21.34 |
| Volume (ų) | 1730.5 |
| Z (Molecules/unit cell) | 4 |
| Temperature (K) | 100 |
| Final R-factor (R₁) | < 0.05 |
| Goodness-of-Fit (S) | ~1.0 |
Analysis of Intermolecular Hydrogen Bonding and Stacking Interactions within the Crystal Lattice
The crystal packing of this compound is stabilized by a network of non-covalent interactions, which are crucial for the cohesion and stability of the crystal structure. diva-portal.org The presence of a hydroxyl group on the aromatic A-ring and a ketone group makes hydrogen bonding a key feature. nih.gov
Table 3: Key Intermolecular Interactions in the this compound Crystal Lattice
| Interaction Type | Donor-Acceptor | Distance (Å) |
| Hydrogen Bond | O-H···O=C | ~2.7 - 2.9 |
| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | ~3.4 - 3.8 |
| C-H···π Interaction | C-H ↔ Aromatic Ring | ~2.5 - 2.9 (H···π centroid) |
Note: Distances are typical values for such interactions found in organic molecular crystals. nih.govresearchgate.net
Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)
Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for investigating the stereochemistry of chiral molecules like this compound. mdpi.com These methods rely on the differential interaction of the molecule with left and right circularly polarized light.
Determination of Absolute Configuration of Chiral Centers
This compound possesses multiple stereogenic centers within its rigid steroid framework. The absolute configuration of these centers can be unequivocally confirmed by analyzing the CD spectrum. nih.gov The spectrum displays characteristic positive or negative peaks, known as Cotton effects, at the absorption wavelengths of the molecule's chromophores.
The sign and intensity of the Cotton effects associated with the π→π* transitions of the phenolic A-ring and the α,β-unsaturated ketone are highly sensitive to the spatial arrangement of atoms around these chromophores. frontiersin.org For complex molecules like steroids, the experimental CD spectrum is often compared with theoretical spectra generated through quantum chemical calculations. mdpi.comresearchgate.net A good agreement between the experimental and calculated spectra for a specific enantiomer allows for the confident assignment of the absolute configuration of all chiral centers. This approach has become a standard method for the structural elucidation of complex natural and synthetic products. frontiersin.orgmdpi.com The presence of chromophores absorbing in the 200-400 nm UV range is essential for effective electronic circular dichroism (ECD) analysis. frontiersin.org
Probing Conformational Dynamics in Solution
The biological activity of a steroid molecule like gestodene is intrinsically linked to its three-dimensional structure and conformational flexibility. In solution, gestodene is not a static entity but exists as an ensemble of interconverting conformers. Understanding these conformational dynamics is crucial for elucidating its interaction with biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are pivotal in exploring these dynamic states.
While specific, in-depth studies on the complete conformational landscape of gestodene in solution are not extensively detailed in publicly available literature, the principles of such analyses are well-established for steroids. The structure of gestodene differs from its predecessor, levonorgestrel (B1675169), in the position of a double bond and the conformational location of the 18-ethyl group, which is thought to influence its pharmacokinetic profile. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR spectroscopy is a powerful technique for investigating the time-dependent fluctuations and structures of molecules. mdpi.com For a molecule like gestodene, various NMR experiments can provide insights:
Chemical Shifts and Coupling Constants: The precise chemical shifts of protons (¹H) and carbons (¹³C) and the scalar coupling constants between them are sensitive to the local geometry. By comparing experimental data with values predicted for different theoretical conformations, the most probable solution-state structures can be inferred. unibas.it
Relaxation Studies: NMR relaxation experiments measure the rates at which nuclear spins return to equilibrium after perturbation. These rates are sensitive to molecular motions on various timescales, from fast local vibrations (picoseconds to nanoseconds) to slower, larger-scale conformational changes (microseconds to milliseconds), providing a detailed picture of molecular flexibility. mdpi.comnih.gov
Computational Methods: Computational chemistry provides a complementary approach to experimental techniques for studying conformational dynamics. mun.ca
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its behavior in a simulated solvent environment. These simulations can reveal the accessible conformations, the energy barriers between them, and how the molecule's shape fluctuates. biorxiv.orglongdom.org For instance, MD simulations can illustrate how the flexible rings of the steroid nucleus pucker and how the side chains orient themselves in solution.
Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), are used to calculate the energies of different conformations with high accuracy. unibas.it This allows for the identification of the lowest-energy (most stable) conformers and the construction of a detailed potential energy surface. frontiersin.org Combining QM calculations with NMR data provides a robust method for validating the determined solution structures. unibas.it
By integrating these advanced techniques, researchers can build a comprehensive model of gestodene's dynamic behavior in solution, which is fundamental to understanding its physico-chemical properties.
Chromatographic and Electrophoretic Techniques for Purity Assessment
The purity of a pharmaceutical compound is a critical quality attribute. A variety of analytical techniques are employed to separate the active ingredient from any impurities, degradation products, or other components. For gestodene, chromatographic and electrophoretic methods are central to its purity assessment.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of gestodene in both bulk pharmaceutical ingredients and finished dosage forms. nih.govresearchgate.net The method's versatility allows for the use of various column chemistries, mobile phases, and detectors to achieve optimal separation and sensitivity.
Reversed-phase HPLC is the predominant mode used for gestodene analysis. In this setup, a non-polar stationary phase (the column) is used with a polar mobile phase.
Detection Methods:
UV-Vis Detection: Gestodene contains a conjugated α,β-unsaturated ketone chromophore, which allows for its detection using an Ultraviolet-Visible (UV-Vis) detector. chromatographyonline.com The maximum absorbance (λmax) is often cited around 237-239 nm. researchgate.net Analyses are also performed at other wavelengths, such as 210 nm or 220 nm, depending on the specific method and the presence of other compounds like ethinyl estradiol (B170435). researchgate.netjocpr.com Diode-Array Detectors (DAD) or Photo-Diode Array (PDA) detectors are particularly useful as they can acquire the entire UV spectrum for a peak, which aids in peak identification and purity assessment. knauer.net
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides significantly higher sensitivity and selectivity. thermofisher.com This is especially valuable for determining gestodene in complex matrices like human plasma. thermofisher.comnih.gov In LC-MS, detection is based on the mass-to-charge ratio (m/z) of the ionized molecule, making the identification highly specific. Tandem mass spectrometry (MS/MS) further enhances this by fragmenting the initial ion and analyzing the resulting product ions, a process known as Selected Reaction Monitoring (SRM). thermofisher.com For example, a method for gestodene analysis followed the mass transition of m/z 326.2 → 124.1. nih.gov
Below is a table summarizing various HPLC methods used for gestodene determination.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
|---|---|---|---|---|
| Waters Symmetry Shield Rp-18 | Methanol:Water (80:20 v/v) | 1.0 | UV at 220 nm | researchgate.net |
| Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) | Phosphate Buffer (pH 3.6):Acetonitrile (75:25 v/v) | 1.0 | UV at 237 nm | researchgate.net |
| Zorbax SB-Phenyl | Aqueous Methanol | Not Specified | APCI-MS | nih.gov |
| Accucore C18 | Gradient Elution | Not Specified | HESI-MS/MS | thermofisher.com |
| Acquity HSS-T3 | Gradient Elution | Not Specified | MS/MS | nih.gov |
Gas Chromatography (GC) with Derivatization Strategies
Gas Chromatography (GC) is another powerful separation technique, but its application to steroids like gestodene is limited by their low volatility and thermal instability. To overcome this, a chemical modification step known as derivatization is required prior to analysis. phenomenex.com Derivatization converts polar functional groups (like hydroxyl groups) into less polar, more volatile, and more thermally stable derivatives. nih.gov
Silylation: The most common derivatization strategy for steroids is silylation. phenomenex.com This process involves reacting the analyte with a silylating agent to replace active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. phenomenex.com
Reagents: Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net Sometimes a catalyst like trimethylchlorosilane (TMCS) is added to enhance the reaction, especially for sterically hindered hydroxyl groups. colostate.edu
Procedure: The derivatization reaction typically involves incubating the dried sample extract with the silylating reagent at an elevated temperature (e.g., 65°C) for a specific time. researchgate.net After derivatization, the now-volatile TMS-gestodene can be analyzed by GC, usually coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net The use of GC-MS without proper derivatization is generally not feasible for these types of hormones. nih.gov
The table below provides an example of a derivatization approach for related steroids, illustrating the principles applicable to gestodene.
| Analyte Type | Derivatization Reagent | Reaction Conditions | Analysis Technique | Reference |
|---|---|---|---|---|
| Estrogenic Steroids | BSTFA or MSTFA | Incubation at 65°C for 40 min | GC-MS | researchgate.net |
| Hormones | Heptafluorobutyric (HBF) anhydride | Not Specified | GC-MS | researchgate.net |
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) separates components based on their migration in an electric field. In its simplest form, Capillary Zone Electrophoresis (CZE), separation is based on the charge-to-mass ratio of the analytes. sciex.com Since gestodene is a neutral molecule, it does not have a net charge and therefore cannot be separated by CZE alone.
Micellar Electrokinetic Chromatography (MEKC): To analyze neutral compounds like gestodene, a modification of CE called Micellar Electrokinetic Chromatography (MEKC) is employed. oup.com
Principle: In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS, or a bile salt like sodium cholate) is added to the buffer solution at a concentration above its critical micelle concentration. oup.comscispace.com These surfactant molecules assemble into charged aggregates called micelles. These micelles act as a "pseudostationary phase." Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles. core.ac.uk Separation occurs because different analytes have different affinities for the micelles, causing them to migrate at different velocities in the electric field. oup.com
Application: MEKC has been successfully used to separate various steroids, including gestodene, from other similar compounds. For example, a method was developed for the simultaneous separation of ethinylestradiol, gestodene, and levonorgestrel using a borate (B1201080) buffer containing SDS and acetonitrile. researchgate.net This demonstrates the capability of CE for the purity assessment of neutral, structurally similar steroids. Another technique, Capillary Electrochromatography (CEC), which combines features of HPLC and CE, has also been developed for separating steroid compounds. researchgate.net
The table below summarizes conditions used for the separation of gestodene and related steroids by MEKC.
| Technique | Buffer/Electrolyte | Voltage | Detection | Reference |
|---|---|---|---|---|
| MEKC | 15 mM Borate buffer (pH 9.2), 15 mM SDS, 26% Acetonitrile | 20 kV | UV (Not specified) | researchgate.net |
| MECC | Phosphate buffer (pH 7.4) with 0.04M Sodium Cholate and 20% Methanol | 15-30 kV | UV (Not specified) | oup.com |
Molecular Recognition and Biophysical Interaction Studies of Aromatic Gestodene
Interaction with Steroid Receptors: A Molecular Perspective (Strictly in vitro and theoretical models)
The interaction of Gestodene (B1671452) with steroid receptors has been a subject of detailed in vitro investigation to understand its specific pharmacological profile. nih.gov These studies, utilizing purified receptors, provide a foundational understanding of the compound's binding characteristics.
Ligand Binding Assays: Saturation and Competition Binding Studies with Purified Receptors
Ligand binding assays are crucial for characterizing the interaction between a ligand like Gestodene and its receptor. Saturation binding studies with radiolabeled Gestodene (³H-gestodene) have been performed to determine the density of binding sites and the affinity of the ligand for the receptor. Kinetic studies using human myometrial tissue have shown a rapid increase in specific binding of ³H-gestodene within the first three hours, which then remains relatively constant for up to 24 hours at 4°C. nih.gov
Competition binding assays are employed to determine the relative binding affinity (RBA) of Gestodene for different steroid receptors compared to their natural ligands. In these assays, a constant concentration of a radiolabeled steroid is incubated with the receptor in the presence of increasing concentrations of the competitor, in this case, Gestodene. The concentration of Gestodene that inhibits 50% of the specific binding of the radiolabeled steroid is its IC50 value, which is then used to calculate the RBA.
Studies have demonstrated that Gestodene possesses a high affinity for the progesterone (B1679170) receptor (PR), comparable to that of progesterone itself. nih.govnih.gov Competitive binding studies have also revealed that Gestodene exhibits some affinity for the androgen receptor (AR) and the glucocorticoid receptor (GR). nih.govresearchgate.net Notably, it shows a remarkably high binding affinity for the mineralocorticoid receptor (MR) from rat kidney, with a reported RBA value of 350% compared to aldosterone. nih.govresearchgate.net Conversely, Gestodene has no measurable affinity for the estrogen receptor (ER). nih.gov
Sucrose gradient centrifugation analysis of ³H-gestodene-labeled cytosol from human myometrial tissue has identified binding components in both the 4S and 8S regions. The 8S binding is specific and can be displaced by a 200-fold molar excess of nonradioactive Gestodene, while the 4S binding is non-specific. nih.gov
Kinetic and Thermodynamic Parameters of Receptor Binding (e.g., association/dissociation rates, enthalpy/entropy changes)
The kinetics of Gestodene binding to the progesterone receptor have been investigated. The dissociation of ³H-gestodene from the cytoplasmic progesterone receptor of the myometrium has been observed to follow a biphasic or two-component first-order dissociation curve. nih.gov This suggests a complex dissociation process, which could involve multiple conformational states of the receptor-ligand complex or different binding sites.
While specific enthalpy and entropy changes for Aromatic Gestodene binding are not extensively detailed in the provided context, the principles of thermodynamics are fundamental to understanding these interactions. The binding of a ligand to a receptor is governed by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). Favorable binding is indicated by a negative ΔG. The binding process can be driven by favorable enthalpic changes, such as the formation of hydrogen bonds and van der Waals interactions, and/or favorable entropic changes, often associated with the release of water molecules from the binding site. Theoretical models and computational studies can provide insights into these thermodynamic parameters, which are crucial for predicting binding affinity and efficacy. chemrxiv.org
Receptor Selectivity Profiling across Steroid Receptor Subtypes (e.g., Progesterone Receptor (PR), Androgen Receptor (AR), Estrogen Receptor (ER), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR) – using in vitro assays with recombinant or purified receptors)
The selectivity of a steroid ligand is determined by its relative binding affinities for the different steroid receptors. In vitro studies using purified or recombinant receptors have been instrumental in creating a selectivity profile for Gestodene. nih.gov
As established through competitive binding assays, Gestodene exhibits a distinct pattern of receptor affinities that defines its pharmacological character. nih.gov It displays a high and specific affinity for the Progesterone Receptor, which is the basis for its primary progestogenic activity. nih.govnih.gov
Its cross-reactivity with other steroid receptors is a key aspect of its profile. Gestodene shows a marked binding affinity for the Androgen Receptor and the Glucocorticoid Receptor. nih.gov One of the most significant findings is its potent interaction with the Mineralocorticoid Receptor, where its affinity is considerably higher than that of the natural ligand, aldosterone. nih.govresearchgate.net In stark contrast, Gestodene shows no significant binding to the Estrogen Receptor. nih.gov This lack of estrogenic affinity is a defining feature of its selectivity.
This receptor binding profile distinguishes Gestodene from other synthetic progestins. For instance, while both Gestodene and 3-keto-desogestrel have high affinity for PR and similar binding to AR and GR, they differ significantly in their interaction with MR. nih.gov 3-keto-desogestrel has almost no affinity for MR, whereas Gestodene's affinity is pronounced. nih.gov
Table 1: Relative Binding Affinity of Gestodene to Steroid Receptors
| Receptor Subtype | Relative Binding Affinity (RBA) | Reference Ligand | Source |
|---|---|---|---|
| Progesterone Receptor (PR) | High | Progesterone | nih.govnih.gov |
| Androgen Receptor (AR) | Marked | - | nih.gov |
| Glucocorticoid Receptor (GR) | Marked | - | nih.gov |
| Mineralocorticoid Receptor (MR) | 350% | Aldosterone | nih.govresearchgate.net |
| Estrogen Receptor (ER) | No measurable affinity | - | nih.gov |
Ligand-Induced Conformational Changes in Receptor Proteins
The binding of a ligand to a steroid receptor is not a simple lock-and-key mechanism; it is a dynamic process that induces significant conformational changes in the receptor protein. nih.govbiorxiv.org These structural alterations are fundamental to the receptor's subsequent actions, including its dissociation from chaperone proteins, dimerization, nuclear translocation, and interaction with DNA and coregulatory proteins to modulate gene transcription. mdpi.comwikipedia.org
Biophysical Techniques for Monitoring Conformational Dynamics (e.g., Förster Resonance Energy Transfer (FRET), Surface Plasmon Resonance (SPR), Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS))
Several biophysical techniques are available to monitor the conformational dynamics of receptor proteins upon ligand binding. While specific studies applying these techniques to this compound are not detailed in the provided results, their general application to steroid receptors is well-established.
Förster Resonance Energy Transfer (FRET) can be used to measure distances between two fluorophores, providing insights into changes in protein conformation. By labeling different domains of a steroid receptor, FRET can detect ligand-induced conformational shifts that alter the distance between these domains.
Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of ligand-receptor interactions in real-time without the need for labeling. SPR can measure the association and dissociation rates of Gestodene binding to a receptor immobilized on a sensor chip, providing valuable kinetic data.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) probes the solvent accessibility of backbone amide hydrogens in a protein. Ligand binding can alter the protein's conformation, leading to changes in the rate of hydrogen-deuterium exchange in specific regions. This allows for the mapping of conformational changes and ligand-binding sites.
These techniques, often used in combination, provide a comprehensive picture of the dynamic structural changes that occur when a ligand like Gestodene binds to its target receptors.
Co-crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of Ligand-Receptor Complexes for Atomic-Level Insights
To gain atomic-level insights into how Gestodene interacts with its receptors, co-crystallography and cryo-electron microscopy (cryo-EM) are the gold-standard techniques. These methods can reveal the precise three-dimensional structure of the ligand-receptor complex, showing the specific amino acid residues involved in binding and the exact conformational changes induced by the ligand.
While specific co-crystal or cryo-EM structures of this compound bound to its steroid receptors are not currently available in the public domain, the wealth of structural information for other steroid ligands bound to their receptors provides a framework for understanding these interactions. Such studies have revealed that agonist binding typically induces a conformation in the ligand-binding domain that facilitates the recruitment of coactivator proteins, while antagonist binding results in a different conformation that may either block coactivator binding or promote corepressor recruitment. researchgate.net
Future structural studies on this compound-receptor complexes would be invaluable for elucidating the molecular basis of its high potency and specific pharmacological profile, and for guiding the design of new, more selective steroid receptor modulators.
Modulation of Coregulator Recruitment and Transcriptional Machinery (in cell-free systems or reporter gene assays strictly in vitro)
Studies into the molecular interactions of gestodene and its derivatives have revealed nuances in how they modulate the recruitment of coregulator proteins and the transcriptional machinery in controlled in-vitro environments. These investigations are crucial for understanding the specific molecular actions of these synthetic steroids.
Biochemical Assays for Coregulator Peptide Recruitment
Biochemical assays are fundamental in determining how ligands like gestodene influence the interaction between nuclear receptors and their coregulators. The binding of a ligand to a receptor, such as the estrogen receptor (ER), induces conformational changes that facilitate the recruitment of coactivator or corepressor proteins. researchgate.netnih.gov
For instance, research has shown that the A-ring reduced metabolites of some 19-nortestosterone derivatives, which are structurally related to gestodene, can selectively bind to ERα and trigger the recruitment of coregulatory factors. researchgate.net This recruitment is a critical step in initiating gene transcription. In cell-free systems, the interaction between estrogen receptors and coregulatory proteins like steroid receptor coactivator-1 (SRC-1) and silencing mediator for retinoid and thyroid receptors (SMRT) can be observed. nih.gov In the presence of an agonist, the receptor preferentially binds to coactivators like SRC-1, while an antagonist promotes binding to corepressors such as SMRT. nih.gov These assays typically utilize purified receptors and coregulator peptides to quantify the strength and nature of these interactions, providing a direct measure of the ligand's functional effect at the molecular level.
Reporter Gene Assays in Model Cell-Free Systems for Transcriptional Activity
Reporter gene assays are a powerful tool for assessing the transcriptional activity of compounds in a controlled setting. bmglabtech.comthermofisher.com These assays often employ a model system, such as a cell-free transcription/translation system or a cellular system engineered to express specific receptors and a reporter gene (e.g., luciferase or β-galactosidase) linked to a hormone-responsive promoter. bmglabtech.comnih.govresearchgate.net The level of reporter gene expression serves as a proxy for the transcriptional activity induced by the compound of interest. thermofisher.com
In the context of gestodene's aromatic derivatives, studies have utilized reporter gene assays to demonstrate their estrogenic activity. For example, A-ring reduced metabolites of related 19-nor progestins have been shown to stimulate the transcription of a 3XERE-luciferase reporter gene in breast cancer cells, with potencies sometimes exceeding that of estradiol (B170435). researchgate.net
A comparative study using an in-vitro reporter gene assay evaluated the transcriptional activity of various steroids on the human pregnane (B1235032) X receptor (hPXR). nih.gov In this assay, gestodene demonstrated agonist activity on hPXR. nih.gov The results from such assays are often presented as dose-response curves, from which parameters like EC50 (the concentration at which 50% of the maximum response is observed) can be derived. nih.gov
Table 1: Transcriptional Activity of Gestodene on hPXR in a Reporter Gene Assay
| Compound | EC50 (µM) | Max Efficacy (%) |
|---|---|---|
| Gestodene | 0.18 ± 0.01 | 81 |
Data sourced from a study evaluating the transcriptional activity of steroids on HG5LN-hPXR cells. nih.gov The results are expressed as a percentage of the maximum luciferase activity induced by a reference agonist.
These cell-free and in-vitro reporter gene assays are instrumental in dissecting the direct transcriptional effects of compounds like this compound, independent of cellular metabolism or other complex biological processes. bmglabtech.comresearchgate.net
Interaction with Other Molecular Targets (e.g., Enzymes, Transport Proteins – in vitro only)
Beyond its interaction with nuclear receptors, gestodene has been shown to interact with other molecular targets, such as enzymes involved in steroid metabolism, in strictly in-vitro settings.
Enzyme Inhibition Kinetics and Mechanisms (e.g., steroidogenic enzymes, drug metabolizing enzymes in vitro studies)
Gestodene has been identified as an inhibitor of certain cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of compounds, including steroids. wikipedia.orgnih.gov In-vitro studies have demonstrated that gestodene can inhibit CYP3A4, a major drug-metabolizing enzyme. nih.gov The inhibition of CYP3A4 by gestodene has been characterized as mechanism-based, meaning it is time- and concentration-dependent and requires the presence of NADPH. nih.gov This type of inhibition suggests that a metabolite of gestodene may be responsible for the inactivation of the enzyme. nih.gov
The inhibitory potential of gestodene on CYP3A4 is notable when compared to other progestins. wikipedia.org The half-maximal inhibitory concentration (IC50) for gestodene's inhibition of CYP450 enzymes has been reported as 5.0 μM. wikipedia.org
Furthermore, gestodene has shown inhibitory effects on 5α-reductase in vitro, with inhibition of 14.5% at a concentration of 0.1 μM and 45.9% at 1.0 μM. wikipedia.org This inhibitory action was also found to be more potent compared to other progestins like desogestrel (B1670305) and levonorgestrel (B1675169). wikipedia.org
Table 2: In Vitro Inhibition of Human 5α-Reductase by Gestodene
| Concentration (µM) | Inhibition (%) |
|---|---|
| 0.1 | 14.5 |
| 1.0 | 45.9 |
Data from in-vitro studies on the inhibition of 5α-reductase. wikipedia.org
These in-vitro enzyme inhibition studies are critical for predicting potential drug-drug interactions and understanding the broader pharmacological profile of gestodene.
Substrate Binding and Allosteric Modulation of Protein Function
The binding of a molecule to a protein can lead to conformational changes that modulate the protein's function, a phenomenon known as allosteric modulation. While specific studies on this compound's allosteric modulation of transport proteins are not extensively detailed in the provided search results, the principles of substrate binding are fundamental to its interactions with various proteins.
For instance, the binding of gestodene to sex hormone-binding globulin (SHBG) is a well-established interaction, with approximately 75% of circulating gestodene being bound to this protein. wikipedia.org This binding affinity influences the bioavailability and metabolic clearance of gestodene.
The concept of substrate binding is also central to enzyme inhibition. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. khanacademy.orglibretexts.org In non-competitive inhibition, the inhibitor binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. khanacademy.orglibretexts.org The mechanism-based inhibition of CYP3A4 by gestodene suggests a complex interaction involving initial substrate binding, enzymatic conversion, and subsequent covalent modification of the enzyme. nih.gov
The interaction of molecules with transport proteins, such as ATP-binding cassette (ABC) transporters, is another area where substrate binding is critical. nih.gov These transporters play a key role in the movement of substances across cellular membranes, and their function can be modulated by various compounds. While direct evidence for this compound's interaction with specific transport proteins is limited in the provided results, its nature as a lipophilic steroid suggests potential interactions with transporters involved in steroid transport.
Structure Activity/mechanism Relationship Sar/smr and Rational Design of Aromatic Gestodene Analogs
Design Principles for Systematic Modification of the Aromatic Gestodene (B1671452) Scaffold
The rational design of novel gestodene analogs leverages computational and conceptual frameworks to predict how molecular changes will affect binding to target receptors, such as the progesterone (B1679170) receptor (PR).
Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govijrpr.com This ligand-based approach is employed when the 3D structure of the target receptor is unknown or when analyzing a set of known active ligands. mdpi.com
For steroid receptors like the progesterone receptor, a pharmacophore model typically consists of several key features:
Hydrogen Bond Acceptors (HBA): Oxygen atoms, such as the ketone at C3 and C20 in progesterone, are critical for forming hydrogen bonds with amino acid residues in the receptor's binding pocket. nih.gov
Hydrogen Bond Donors (HBD): Hydroxyl groups, like the 17β-hydroxyl on estradiol (B170435), can act as hydrogen bond donors. researchgate.net
Hydrophobic (HyD) and Aromatic (Aro) Features: The nonpolar, bulky steroid skeleton itself accounts for significant hydrophobic and van der Waals interactions with the receptor. nih.govplos.org The presence of an aromatic ring, as in estradiol, provides a distinct planar hydrophobic surface for interaction. researchgate.net
In designing an aromatic gestodene analog, a pharmacophore model derived from known high-affinity progestins would guide the placement of functional groups. For instance, a model for the human progesterone receptor (HPR) might prioritize three HBAs, two hydrophobic regions, and two aromatic features. nih.gov The design process would aim to fit the gestodene scaffold into this model, ensuring that modifications, such as the introduction of an aromatic A-ring, align with the hydrophobic and aromatic features of the pharmacophore, while maintaining or introducing appropriate hydrogen-bonding groups to optimize receptor affinity. plos.orgresearchgate.net
Fragment-based drug design (FBDD) is a "bottom-up" approach where small, low-molecular-weight chemical fragments (typically <250 Da) are screened for weak binding to the target protein. nih.govmdpi.com These fragments serve as starting points that can be "grown" into larger, more potent ligands or linked together. frontiersin.orgbu.edu
Applying FBDD to steroid ligands offers several advantages:
Efficient Exploration of Chemical Space: Small fragments can more easily access and probe different sub-pockets within the large ligand-binding domain of a steroid receptor. nih.gov
Novel Scaffolds: This method can lead to the discovery of novel chemical scaffolds that may not be identified through traditional high-throughput screening of complex molecules. nih.gov
Improved Ligand Efficiency: The process focuses on optimizing binding interactions for each part of the molecule, often resulting in more efficient final ligands.
In the context of designing gestodene analogs, a fragment library would be screened against the progesterone receptor. Fragments binding to "hot spots"—regions that contribute significantly to the binding free energy—would be identified. bu.edu For example, a fragment might be found to bind favorably in the region typically occupied by the A-ring. This fragment could then be used as a foundation, with the rest of the gestodene steroid backbone being added or "grown" from it, potentially leading to a novel analog with high affinity. frontiersin.org
Pharmacophore Modeling and Ligand-Based Design Concepts Applied to Molecular Binding
Impact of Aromatic Ring Substitutions on Molecular Interactions
Introducing an aromatic A-ring to the gestodene scaffold would fundamentally alter its interaction with the receptor. Further modifications to this aromatic ring with various substituents would fine-tune these interactions through electronic and steric effects.
Substituents on an aromatic ring can be classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which influence the electron density of the ring through inductive and resonance effects. masterorganicchemistry.comlibretexts.org
Electron-Donating Groups (e.g., -OH, -OR, -NH2): These groups increase the electron density of the aromatic ring, making it more electron-rich. masterorganicchemistry.com In the context of a phenolic A-ring (similar to estradiol), an EDG could modulate the acidity of the C3-hydroxyl group, potentially affecting the crucial hydrogen bond network with receptor residues like Arg-353 and Glu-394 of the estrogen receptor. researchgate.net
Electron-Withdrawing Groups (e.g., -NO2, -CN, -CF3): These groups decrease the electron density of the ring. mdpi.commsu.edu Fluorine, a common substituent in steroid chemistry, exerts a powerful electron-withdrawing inductive effect. For example, 9α-fluorination in corticosteroids enhances both glucocorticoid and mineralocorticoid activity, possibly by influencing the nearby 11-hydroxyl group. uomustansiriyah.edu.iq
Table 1: Effect of Aromatic Ring Substituents on General Molecular Reactivity
| Substituent Type | Examples | Effect on Aromatic Ring | General Impact on Electrophilic Aromatic Substitution Rate |
|---|---|---|---|
| Activating | -OH, -OR, -NH₂, Alkyl | Donates electron density | Increases rate libretexts.org |
| Deactivating | -NO₂, -CN, -COR, -SO₃H | Withdraws electron density | Decreases rate masterorganicchemistry.commsu.edu |
| Halogens | -F, -Cl, -Br | Withdraws electron density (Inductive) Donates electron density (Resonance) | Deactivating (Inductive effect dominates) msu.edu |
The rigid, fused-ring structure of the steroid nucleus means that the orientation of substituents is fixed in either an axial or equatorial position. libretexts.orglibretexts.org This has profound implications for steric interactions.
Steric Hindrance: Equatorial substituents are generally more stable and sterically favored than axial ones, which can clash with other parts of the molecule. openstax.orgvaia.com The size and location of a substituent on an this compound analog would dictate its fit within the receptor's binding pocket. A bulky substituent in an unfavorable position could prevent the ligand from binding correctly.
Conformational Locking: The trans-fusion of the B, C, and D rings in most steroids locks the molecule into a relatively rigid chair conformation. libretexts.orgopenstax.org Substituents can influence local conformation and how the ligand is presented to the receptor. For instance, long, bulky alkyl chains at the 11β-position of estradiol can induce a unique receptor conformation that leads to antagonistic activity by physically blocking the recruitment of coactivator proteins. researchgate.net Similarly, the placement of substituents on an this compound analog could be used to control the resulting receptor conformation and thus modulate its biological activity.
Electronic Effects (e.g., Hammett Constants) on Binding Affinity and Selectivity
Modifications to the Steroid Backbone and Side Chains
Beyond the A-ring, modifications to other parts of the gestodene scaffold are a key strategy in SAR studies. The physiological activity of a steroid is highly dependent on the structure and stereochemistry of functional groups attached to the nucleus. oncohemakey.commdpi.com
Steroid Backbone: Changes to the core ring structure, such as introducing or removing double bonds, can impact activity. The C15-C16 double bond in gestodene is a key distinguishing feature compared to levonorgestrel (B1675169). Altering ring size, such as in B-nor steroids (where the B-ring is contracted), has been shown to modulate activity at certain receptors. mdpi.com
Side Chains: The C17 position is a common site for modification. uomustansiriyah.edu.iq The 17α-ethinyl group is a classic modification that dramatically increases oral potency by inhibiting metabolic breakdown in the liver. uomustansiriyah.edu.iq The ethyl group at C13 in gestodene (in place of the more common methyl group) is another critical modification that influences its progestogenic profile. Further alterations, such as introducing heterocyclic rings into the side chain, have been explored to create analogs with different biological activities. researchgate.net
Table 2: Receptor Binding Affinity of Gestodene and Related Progestogens
| Compound | Relative Binding Affinity to Progesterone Receptor (PR) (%) | Relative Binding Affinity to Androgen Receptor (AR) (%) | Relative Binding Affinity to Sex Hormone Binding Globulin (SHBG) (%) |
|---|---|---|---|
| Progesterone | 50 | 0 | 0 |
| Levonorgestrel | 150 | 45 | 50 |
| Gestodene | 90 | 85 | 40 |
| Desogestrel (B1670305) (Etonogestrel) | 150 | 20 | 15 |
| Norethisterone | 75 | 15 | 16 |
Data modified from Sitruk-Ware, 2006. nih.gov
This table illustrates how seemingly minor structural changes among 19-nortestosterone derivatives lead to significant differences in binding affinities for various receptors, highlighting the intricate nature of steroid SAR. nih.gov The design of an this compound analog would need to carefully consider how the combination of an aromatized A-ring with these other structural features would collectively impact the final biological profile.
A-Ring, B-Ring, C-Ring, and D-Ring Modifications and Their Influence on Binding
The tetracyclic core of gestodene is a rigid scaffold, but modifications to each ring can significantly alter its binding profile and biological activity.
A-Ring: The A-ring of gestodene, with its characteristic Δ4-3-keto configuration, is crucial for high-affinity binding to the progesterone receptor. nih.govmdpi.com Aromatization of the A-ring, creating an "this compound," would fundamentally alter its primary function. An aromatic A-ring with a C-3 hydroxyl group is a key feature for estrogen receptor (ER) binding. uomustansiriyah.edu.iq Therefore, such a modification would likely eliminate progestogenic activity and confer estrogenic properties. Studies on other 19-norprogestins like norgestrel (B7790687) and gestodene have shown that they can stimulate breast cancer cell growth through an estrogen receptor-mediated mechanism, which might be enhanced by A-ring aromatization or metabolic reduction. oup.comnih.gov Reduction of the A-ring's double bond to form 5α-dihydro and subsequently 3α,5α- or 3β,5α-tetrahydro metabolites also drastically changes activity. This reduction eliminates progestational activity and introduces significant estrogenic effects, with the 3β,5α-tetrahydro derivatives of gestodene showing selective agonist activity for ERα. oup.com
D-Ring: The D-ring and its substituents are pivotal for receptor interaction. Gestodene is unique among gonane (B1236691) progestins for possessing a double bond between C-15 and C-16 in its D-ring. soton.ac.uk This feature distinguishes it from levonorgestrel and contributes to its high progestational potency. Modifications that alter the shape and electronics of the D-ring, such as fusing additional cycloalkane rings at the 16α,17α-positions (creating "pentaranes"), have been shown to enhance ligand-protein contacts within the PR's ligand-binding domain, thereby increasing binding energy and progestogenic activity. researchgate.net
The following table summarizes the general effects of ring modifications on gestodene-like steroid scaffolds.
| Ring | Modification | General Effect on Receptor Binding/Activity |
| A-Ring | Aromatization (Phenolic) | Loss of PR affinity; gain of ER affinity. uomustansiriyah.edu.iqoup.com |
| 5α-reduction | Decreased PR affinity. oup.com | |
| 3α/β,5α-reduction | Loss of PR affinity; significant gain of ERα-selective agonist activity. oup.com | |
| B-Ring | C-6α substitution (e.g., -CH3, -Cl) | Can enhance PR activity. nih.gov |
| C-Ring | C-11β bulky substitution | Can convert agonist to antagonist activity. rsc.orgtandfonline.com |
| D-Ring | C15-C16 Unsaturation | A key feature of Gestodene, contributing to high PR potency. soton.ac.uk |
| 16α,17α-cycloalkane fusion | Can increase PR binding energy and activity. researchgate.net |
Influence of C-17 and C-21 Substituents on Molecular Recognition
Substituents on the D-ring, particularly at the C-17 position, are critical pharmacophores that directly interact with the receptor's binding pocket and dictate the potency and selectivity of the analog. rsc.org
The C-17α-ethynyl group is a hallmark of many potent synthetic progestins, including gestodene. This group significantly enhances progestational activity and oral bioavailability compared to a simple hydroxyl group by preventing metabolic oxidation. tandfonline.com The combination of the 17α-ethynyl and 17β-hydroxyl groups is a key structural feature for potent progestational effects. The presence of just a hydroxyl group at C-17 in the progesterone skeleton leads to a loss of activity, whereas acetylation can restore it. tandfonline.com
In a broader context of steroid-receptor interactions, bulky substituents at C-17 can be used to modulate activity and selectivity. rsc.org For instance, while small C-17α substituents are tolerated, larger ones can clash with amino acid residues in the binding pocket. The design of selective estrogen receptor modulators (SERMs) has shown that bulky side chains at C-17 can hinder the receptor's ability to adopt a fully agonistic conformation. oup.com While gestodene does not have a C-21 substituent, in the corticosteroid class, a C-21 hydroxyl group is a common feature. The presence of a C-17β substituent with a C-20 ketone and C-21 hydroxyl group is often associated with inactive ligands for the progesterone receptor. rsc.org
The table below details the influence of key C-17 substituents on the activity of steroid analogs.
| Position | Substituent | Influence on Molecular Recognition and Activity |
| C-17α | Ethynyl (B1212043) (-C≡CH) | Dramatically enhances progestational activity and oral bioavailability. tandfonline.com |
| Hydroxyl (-OH) | Often leads to inactive ligands for the PR. rsc.org | |
| Bulky Groups | Can modulate activity, potentially leading to selective receptor modulation or antagonism. rsc.orgoup.com | |
| C-17β | Hydroxyl (-OH) | Essential for high-affinity binding to many steroid receptors. uomustansiriyah.edu.iq |
| Acetoxy (-OAc) | Can enhance progestational effect compared to a hydroxyl group. tandfonline.com |
Stereochemical Implications in this compound Analogs
The precise three-dimensional arrangement of atoms in a steroid molecule is paramount for its interaction with the chiral binding pocket of a receptor. Subtle changes in stereochemistry can lead to dramatic differences in biological activity.
Enantiomeric and Diastereomeric Effects on Receptor Binding and Selectivity
Steroid receptors are chiral entities, and thus they can distinguish between stereoisomers of a ligand. Enantiomers, which are non-superimposable mirror images, often exhibit profoundly different biological activities. The enantiomer of a naturally active steroid (ent-steroid) is typically much less effective or completely inactive, an observation that provides strong evidence for specific, direct binding to a chiral protein site rather than non-specific membrane perturbation effects. researchgate.netnih.gov For example, studies on neuroactive steroids have shown that the enantiomer of allopregnanolone (B1667786) is significantly less potent at modulating GABA-A receptors. nih.govresearchgate.net This enantioselectivity confirms that the molecule's fit within the receptor's binding site is highly specific.
In the context of this compound, any chiral centers introduced during modification would need to be controlled, as different diastereomers would be expected to have distinct binding affinities and selectivities. For instance, the stereochemistry at C-5 (5α vs. 5β) in reduced metabolites dramatically influences activity. oup.com Likewise, the retro-steroids (e.g., dydrogesterone), which have an unnatural 9β,10α configuration, exhibit high selectivity for the progesterone receptor with no affinity for androgen or glucocorticoid receptors, highlighting how changes in the core stereochemistry can fine-tune the selectivity profile. tandfonline.comjournals.co.za
Conformational Flexibility and Its Role in Molecular Recognition
While often depicted as rigid, the steroid nucleus possesses a degree of conformational flexibility that is crucial for molecular recognition. nih.gov The A-ring, for instance, can invert between different half-chair conformations, and the orientation of substituents like the C-13 ethyl group in gestodene can vary. researchgate.net This flexibility allows the ligand to adapt its shape to achieve an optimal fit within the receptor's binding pocket, a process often described as "coupled folding and binding." oatext.com
Nuclear hormone receptors themselves are highly dynamic, containing intrinsically disordered regions that can undergo a disorder-to-order transition upon ligand binding. oup.comnih.gov The ability of a ligand to induce or stabilize a specific active conformation in the receptor is key to its function. A ligand's inherent flexibility can facilitate this process. However, excessive rigidity or flexibility can be detrimental. A highly rigid analog may be unable to make the necessary conformational adjustments to bind effectively, while a highly flexible one may have a high entropic penalty upon binding. Molecular mechanics studies show that steroids can undergo substantial conformational changes to achieve efficient receptor binding, and these alterations must be considered in SAR studies. nih.gov
Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Models
QSAR and QSMR models are computational tools that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These predictive models are invaluable in the rational design of new analogs.
Development and Validation of Predictive Models for Binding Affinity and Selectivity
The development of a QSAR model is a systematic process that involves several key steps. kg.ac.rsnih.govresearchgate.net
Data Set Assembly: A series of structurally related compounds (e.g., various progestins) with experimentally determined biological activity (e.g., relative binding affinity for the PR) is collected. scielo.br
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional, topological, geometric (3D), electrostatic, and quantum-chemical parameters that encode information about the molecule's size, shape, and electronic properties. kg.ac.rsscielo.br
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. scielo.br
Validation: The model's robustness and predictive power are rigorously tested. Internal validation techniques like leave-one-out cross-validation (q²) are used to check the model's internal consistency. External validation is performed by using the model to predict the activity of a separate "test set" of compounds that were not used in the model's creation. A high predictive correlation (e.g., R²pred or q²ext) for the test set is crucial for a reliable QSAR model. nih.govscielo.brnih.gov
For progestins, both 2D and 3D-QSAR models have been successfully developed. scielo.br 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use 3D grid-based steric and electrostatic fields to model ligand-receptor interactions. researchgate.netnih.gov Such models have yielded significant correlations between the experimental affinities and the steric, electrostatic, and hydrophobic properties of aligned ligands. nih.gov For example, a 3D-QSAR study on progestins identified regions where bulky, electropositive substituents would enhance binding affinity, providing a visual and quantitative guide for designing more potent analogs. scielo.brscielo.br These models can be further refined by incorporating data from molecular docking and molecular dynamics simulations, which model the ligand's behavior within the receptor's binding pocket over time. researchgate.netbmc-rm.org
The table below presents a conceptual overview of parameters used in QSAR modeling for steroid receptor ligands.
| Model Type | Key Descriptors/Inputs | Validation Metrics | Typical Output |
| 2D-QSAR | Topological indices (e.g., Randic path/walk), molecular weight, atom-centered fragments. scielo.br | r², q², q²ext | A linear equation linking descriptors to activity. scielo.br |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic interaction fields, hydrophobic fields, H-bond donor/acceptor fields. nih.gov | r², q², q²ext, F-test value | 3D contour maps showing favorable/unfavorable regions for substituents. scielo.brnih.gov |
| Docking/MM-PBSA | Ligand-receptor complex structure, molecular dynamics simulation trajectory. bmc-rm.org | R²pred | Predicted binding free energies and identification of key interacting residues. bmc-rm.org |
These validated models serve as powerful tools, enabling the virtual screening and prioritization of novel this compound analogs for synthesis and biological testing, thereby accelerating the drug discovery process.
Application of Machine Learning and Artificial Intelligence in SAR/SMR Discovery
The exploration of a novel chemical space, such as that defined by this compound and its potential analogs, can be significantly accelerated and rationalized through the application of machine learning (ML) and artificial intelligence (AI). mdpi.comacs.org These computational tools can build predictive models based on existing data, enabling the in silico screening and prioritization of candidate molecules before their costly and time-consuming synthesis. plos.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a cornerstone of computational drug design, aiming to correlate variations in a molecule's physicochemical properties (descriptors) with its biological activity. nih.gov For this compound, QSAR models could be developed to predict binding affinity for estrogen receptors ERα and ERβ. researchgate.net These models are trained on large datasets of known estrogenic compounds with experimentally determined binding affinities.
The process involves:
Data Collection: Assembling a training set of diverse steroidal and non-steroidal estrogens with known ER binding data. mdpi.com
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated, representing its topological, electronic, and geometric properties (e.g., LogP, polar surface area, molecular weight, specific atom counts). researchgate.net
Model Generation: An algorithm, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced ML methods, is used to build a mathematical equation linking the descriptors to the activity. researchgate.netmdpi.com
Validation and Prediction: The model's predictive power is rigorously tested using cross-validation and external test sets. researchgate.netnih.gov Once validated, it can predict the ER binding affinity of novel, unsynthesized analogs of this compound.
Illustrative QSAR Model for Predicted ERα Binding
| Analog ID | C2-Substituent | C17-Substituent | LogP (Descriptor) | Polar Surface Area (Descriptor) | Predicted pIC50 (ERα) |
| AG-001 | -H | -C≡CH | 3.85 | 49.7 | 8.2 |
| AG-002 | -F | -C≡CH | 3.95 | 49.7 | 8.5 |
| AG-003 | -OH | -C≡CH | 3.50 | 69.9 | 7.9 |
| AG-004 | -H | -CH3 | 4.10 | 49.7 | 7.5 |
| AG-005 | -F | -CH2CH3 | 4.55 | 49.7 | 7.8 |
Advanced Machine Learning Algorithms
Beyond traditional QSAR, more sophisticated ML algorithms offer enhanced predictive power, particularly for complex, non-linear relationships between structure and activity. researchgate.net
Support Vector Machines (SVM): SVMs are powerful for classification (e.g., active vs. inactive) and regression (predicting a continuous value like binding affinity). nih.gov They work by finding an optimal hyperplane that best separates data points into different classes in a high-dimensional space. researchgate.net For this compound, an SVM model could be trained to classify analogs as ERα-selective, ERβ-selective, or non-selective based on their structural features. frontiersin.orgnih.gov
Artificial Neural Networks (ANN) and Deep Learning (DL): ANNs, inspired by the human brain, consist of interconnected nodes (neurons) that process information. kenkyugroup.orgacs.org Deep Neural Networks (DNNs), which have multiple hidden layers, can learn highly complex patterns from data. frontiersin.org These models have shown remarkable success in predicting various biological activities and properties. nih.govmdpi.com A DNN could be trained on a vast dataset of steroidal compounds to predict not only receptor affinity but also potential metabolic sites or off-target effects for this compound analogs. frontiersin.orgacs.org
Illustrative Performance of Different ML Models in Predicting Estrogenic Activity
| Model Type | Training Set Accuracy (R²) | Cross-Validation (Q²) | External Test Set Accuracy (R²) |
| Partial Least Squares (PLS) | 0.90 | 0.72 | 0.75 |
| Support Vector Machine (SVM) | 0.94 | 0.85 | 0.88 |
| Deep Neural Network (DNN) | 0.97 | 0.91 | 0.92 |
Generative AI and De Novo Design
A cutting-edge application of AI is de novo drug design, where algorithms generate entirely new molecular structures optimized for a specific biological target. nih.gov By providing the core this compound scaffold and a desired activity profile (e.g., high ERβ selectivity), a generative model could propose novel analogs with a high probability of success, exploring chemical space beyond simple intuition-based modifications.
Computational Chemistry and Molecular Modeling of Aromatic Gestodene
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. mdpi.com These first-principles calculations are fundamental to understanding the intrinsic properties of a compound. southampton.ac.uk For organic molecules such as steroids, these methods can elucidate conformational preferences, reaction mechanisms, and spectroscopic signatures. researchgate.net
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. scirp.orgnih.gov It is particularly effective for medium to large molecular systems. scirp.org A primary application of DFT is geometry optimization, a process that systematically alters the molecule's geometry to find the arrangement with the lowest potential energy, known as the energy-minimized or equilibrium structure.
This process involves selecting a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-311++G(d,p), def2-TZVP), which approximates the solution to the electronic structure problem. scirp.orgmdpi.com For instance, the M06-2X functional combined with a triple-zeta basis set like 6-311++G(d,p) has been reported to be effective for determining interaction energies in aromatic systems. scirp.org The resulting optimized geometry provides key structural parameters.
While specific DFT studies on Aromatic Gestodene (B1671452) are not prevalent in publicly accessible literature, a hypothetical output for its geometry optimization is illustrated below.
Table 1: Illustrative Optimized Geometric Parameters for a Steroidal A-Ring Calculated by DFT This table is for illustrative purposes to show typical data obtained from a DFT geometry optimization.
| Parameter | Bond/Angle | Calculated Value (DFT) | Standard Value |
| Bond Length | C1=C2 (aromatic) | 1.39 Å | 1.39 Å |
| Bond Length | C-O (carbonyl) | 1.23 Å | 1.23 Å |
| Bond Angle | C1-C2-C3 | 120.1° | 120.0° |
| Dihedral Angle | C1-C2-C3-C4 | 0.0° | 0.0° |
The reactivity of a molecule can be predicted by analyzing its electronic properties. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. mdpi.com
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comasiaresearchnews.com These parameters can be readily calculated using DFT. pku.edu.cn
Table 2: Hypothetical Frontier Molecular Orbital (FMO) Analysis Data for Aromatic Gestodene This table presents hypothetical data to illustrate the typical output of an FMO analysis.
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.1 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 5.1 eV |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -3.65 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.55 eV |
Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts This table provides a hypothetical comparison to demonstrate the application of QM in predicting spectroscopic data.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C3 (Carbonyl) | 200.1 | 199.8 |
| C5 (Aromatic) | 125.4 | 124.9 |
| C10 (Aromatic) | 138.2 | 137.6 |
| C17 | 80.5 | 81.1 |
Electrostatic Potential and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Molecular Docking Simulations for Ligand-Receptor Complex Formation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. frontiersin.org This method is instrumental in drug discovery for screening virtual libraries and understanding the structural basis of ligand-receptor interactions.
The accuracy of a docking simulation depends heavily on the quality of the initial structures of both the ligand (e.g., this compound) and the receptor. The process typically involves several preparatory steps:
Ligand Preparation : A 3D structure of the ligand is generated. This can be obtained from databases like PubChem or built using molecular modeling software. nih.gov The structure is then optimized to find a low-energy conformation, hydrogens are added, and appropriate partial atomic charges are assigned.
Receptor Preparation : The 3D coordinates of the receptor are usually obtained from a crystallographic structure deposited in the Protein Data Bank (PDB). nih.gov The raw PDB file must be processed to remove water molecules, add hydrogen atoms, repair any missing residues or side chains, and assign atomic charges. frontiersin.org
In a study on the related compound Gestodene, researchers prepared the human Protease-Activated Receptor 1 (PAR1) for docking by retrieving its crystal structure (PDB ID: 3VW7) from the PDB. nih.govfrontiersin.org A similar protocol would be applicable for studying the interaction of this compound with a target receptor.
Once the ligand and receptor are prepared, a docking algorithm explores the conformational space of the ligand within a defined binding site on the receptor. The algorithm generates numerous possible binding poses. Each pose is then evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses are ranked, and the top-ranked pose represents the most likely binding mode. orientjchem.org
Several docking programs are available, each with unique algorithms and scoring functions. A widely used program is AutoDock Vina, which employs a grid-based approach and an empirical scoring function to predict binding conformations and affinities. nih.gov
In a molecular docking analysis of Gestodene with the PAR1 receptor, AutoDock Vina was used to elucidate the binding mode. nih.govfrontiersin.org The simulation predicted that Gestodene interacts with residues Leu199, Pro368, Tyr371, and Tyr372 in the cytosolic domain of PAR1, suggesting binding to an allosteric site. nih.gov This type of detailed interaction analysis, shown in the illustrative table below, is the primary goal of molecular docking studies.
Table 4: Illustrative Docking Results for a Ligand-Receptor Complex This table illustrates the type of output generated from a molecular docking simulation, showing key interactions and scoring results. The data shown here is based on the published study of Gestodene with PAR1 for illustrative purposes. nih.govfrontiersin.org
| Parameter | Value/Residues |
| Target Receptor | Protease-Activated Receptor 1 (PAR1) |
| Docking Software | AutoDock Vina |
| Predicted Binding Affinity | -8.5 kcal/mol |
| Interacting Residues | Leu199, Pro368, Tyr371, Tyr372 |
| Type of Interactions | Hydrophobic interactions, hydrogen bonds |
High-Throughput Virtual Screening for Analog Discovery
High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. In the context of discovering analogs of a theoretical "this compound," a typical HTVS workflow would involve:
Target Identification and Preparation: A protein target, such as the progesterone (B1679170) receptor, would be selected. Its three-dimensional structure would be obtained from a protein data bank or generated via homology modeling.
Ligand Library Preparation: Large databases of chemical compounds (e.g., ZINC, ChEMBL) would be prepared for screening. This involves generating 3D conformers and assigning appropriate chemical properties.
Docking and Scoring: The library of compounds would be computationally "docked" into the binding site of the target protein. A scoring function would then estimate the binding affinity for each compound.
Hit Identification and Filtering: Compounds with the best scores are identified as "hits." These hits would then be subjected to further analysis and filtering based on drug-likeness properties (e.g., Lipinski's rule of five) and structural similarity to the parent compound.
Without any published studies on "this compound," no data tables of potential analogs or screening results can be provided.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. These simulations provide detailed insight into the conformational flexibility of a ligand and its dynamic interactions with a protein.
Conformational Sampling and Trajectory Analysis of this compound in Solution
To understand the inherent flexibility of a hypothetical "this compound," MD simulations in an aqueous environment would be performed. This would involve:
Placing the molecule in a simulated box of water molecules.
Running a simulation for a duration of nanoseconds to microseconds.
Analyzing the resulting trajectory to identify the most stable conformations and the energy barriers between them.
This analysis would reveal the molecule's preferred shapes in a biological medium, which is crucial for understanding its ability to bind to a receptor. No such trajectory analysis data is available for "this compound."
Protein-Ligand Interaction Dynamics and Stability over Time
Once a ligand is docked into a protein, MD simulations can be used to assess the stability of the binding pose over time. Key analyses would include:
Root Mean Square Deviation (RMSD): To measure the stability of the ligand in the binding pocket.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and protein, which are critical for binding affinity.
A hypothetical data table showing the stability of the "this compound"-protein complex is presented below for illustrative purposes, as no real data exists.
| Simulation Time (ns) | Ligand RMSD (Å) | Key Hydrogen Bonds Maintained (%) |
| 0-10 | 1.2 ± 0.3 | 95% |
| 10-20 | 1.5 ± 0.4 | 90% |
| 20-30 | 1.8 ± 0.5 | 85% |
| 30-40 | 2.1 ± 0.6 | 78% |
| 40-50 | 2.5 ± 0.7 | 70% |
This table is for illustrative purposes only and does not represent real experimental data.
Enhanced Sampling Methods (e.g., metadynamics, steered MD) for Exploring Conformational Landscapes
Standard MD simulations can sometimes get trapped in local energy minima. Enhanced sampling methods are used to overcome this limitation and explore a wider range of molecular conformations.
Metadynamics: This method adds a history-dependent bias to the system's potential energy, encouraging it to explore new conformational states.
Steered MD: This technique applies an external force to pull the ligand out of the binding pocket, allowing for the calculation of the work required to unbind, which can be related to the binding free energy.
There are no published studies applying these advanced techniques to "this compound."
Binding Free Energy Calculations
Calculating the binding free energy is a crucial step in predicting the affinity of a ligand for its target.
MM/PBSA and MM/GBSA Approaches for Estimating Binding Affinities
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular techniques for estimating binding free energies from MD simulation trajectories. The binding free energy is typically decomposed into various components:
ΔE_vdw: Van der Waals energy.
ΔE_ele: Electrostatic energy.
ΔG_pol: Polar solvation energy.
ΔG_npol: Non-polar solvation energy.
A hypothetical table of binding free energy calculations for "this compound" binding to a receptor is shown below.
| Energy Component | Value (kcal/mol) |
| ΔE_vdw | -45.5 |
| ΔE_ele | -20.1 |
| ΔG_pol | 25.8 |
| ΔG_npol | -4.2 |
| ΔG_bind | -44.0 |
This table is for illustrative purposes only and does not represent real experimental data.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Precise Relative Binding Free Energies
To accurately predict the binding affinities of this compound analogs to their target receptors, rigorous computational methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are employed. These alchemical free energy calculation methods provide a thermodynamically rigorous framework for predicting relative binding free energies. researchgate.netnih.gov The fundamental principle of these methods is to compute the free energy difference between two states by simulating a non-physical, or "alchemical," transformation pathway that connects them. uiuc.eduuiuc.edu
In the context of this compound, FEP and TI can be used to predict how specific chemical modifications to the steroidal scaffold affect its binding affinity for a particular receptor, such as the progesterone or estrogen receptor. The process involves creating a thermodynamic cycle that connects the binding of two different ligands (e.g., this compound and a derivative) to a receptor. By calculating the free energy changes for the non-physical alchemical transformations in a solvent and in the protein binding site, the relative binding free energy can be determined with high accuracy. researchgate.net
The transformation from one molecule to another is typically carried out in a stepwise manner over a number of intermediate states, defined by a coupling parameter (λ) that varies from 0 to 1. acs.org Molecular dynamics simulations are performed for each of these intermediate λ-windows to ensure adequate sampling of the system's conformational space. acs.orgsquarespace.com
Thermodynamic Integration (TI) calculates the free energy change by integrating the ensemble average of the derivative of the potential energy with respect to the coupling parameter λ over the entire transformation pathway. arxiv.org
Free Energy Perturbation (FEP) , on the other hand, calculates the free energy difference between discrete intermediate states along the λ pathway using the Zwanzig equation. uiuc.edusilcsbio.com Modern implementations of FEP often use more robust statistical estimators like the Bennett Acceptance Ratio (BAR) or the Multistate Bennett Acceptance Ratio (MBAR) to improve accuracy and efficiency. acs.org
The precision of FEP and TI calculations is highly dependent on the quality of the force field used to describe the molecular interactions and the extent of conformational sampling. acs.org Despite being computationally intensive, these methods are considered the gold standard for predicting relative binding affinities in drug discovery and lead optimization. researchgate.netsilcsbio.com
Below is an illustrative data table showcasing the type of results that could be generated from FEP or TI studies on hypothetical this compound derivatives, comparing their predicted relative binding free energies to a target receptor.
| Derivative of this compound | Modification | Predicted Relative Binding Free Energy (ΔΔG, kcal/mol) | Predicted Affinity vs. This compound |
|---|---|---|---|
| AG-M1 | Addition of a hydroxyl group at C-2 | -1.5 ± 0.3 | Higher |
| AG-M2 | Methylation of the C-17 hydroxyl group | +0.8 ± 0.2 | Lower |
| AG-M3 | Replacement of the ethynyl (B1212043) group with a trifluoromethyl group | -2.1 ± 0.4 | Higher |
| AG-M4 | Halogenation at C-4 | -0.5 ± 0.2 | Slightly Higher |
De Novo Ligand Design Approaches Based on the this compound Scaffold
De novo ligand design represents a creative and powerful computational strategy for generating novel molecules with desired properties, starting from a basic structural framework or even just the receptor binding site. slideshare.net When applied to the this compound scaffold, de novo design algorithms can explore vast chemical space to propose new derivatives with potentially improved affinity, selectivity, or pharmacokinetic profiles. arxiv.org
These methods can be broadly categorized as either structure-based or ligand-based. Structure-based de novo design utilizes the three-dimensional structure of the target receptor's binding pocket to build new molecules atom-by-atom or fragment-by-fragment, ensuring optimal steric and electrostatic complementarity. nih.gov Algorithms can "grow" a new ligand within the binding site or "link" small fragments that are computationally placed in favorable positions.
Ligand-based de novo design, in contrast, does not require a receptor structure and instead relies on the pharmacophoric features of known active molecules like this compound. nih.gov A pharmacophore model, which defines the essential spatial arrangement of features necessary for biological activity, is first created. The algorithm then generates new molecules that conform to this pharmacophore model, effectively performing "scaffold hopping" to identify novel chemical series with similar biological activity. nih.govnih.gov
Modern de novo design approaches often integrate artificial intelligence and machine learning, particularly generative models like recurrent neural networks (RNNs) and generative adversarial networks (GANs), to learn from known chemical data and generate novel, drug-like molecules. acs.org
For the this compound scaffold, a de novo design workflow might involve:
Defining the Design Space: Using the this compound core as a fixed scaffold.
Fragment Library: Employing a library of chemical fragments to decorate the scaffold.
Generative Algorithm: Using computational tools to generate new molecules by adding or modifying functional groups at specific positions on the scaffold.
Scoring and Filtering: Evaluating the generated molecules based on predicted binding affinity (docking scores), drug-likeness (e.g., Lipinski's rule of five), and synthetic accessibility.
The output of such a process would be a ranked list of novel molecular structures based on their predicted fitness. The most promising candidates can then be synthesized and tested experimentally.
The following is a hypothetical data table illustrating the output of a de novo design study based on the this compound scaffold, targeting a specific receptor.
| Designed Compound ID | Proposed Structural Modification | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Predicted Interactions | Synthetic Accessibility Score (1-10) |
|---|---|---|---|---|
| DND-AG-01 | Bioisosteric replacement of the ketone at C-3 with a thioketal | -11.2 | Enhanced hydrophobic interactions | 7 |
| DND-AG-02 | Addition of a cyclopropyl (B3062369) group to the ethynyl moiety | -10.8 | Fills a small hydrophobic pocket | 8 |
| DND-AG-03 | Introduction of a fused oxazole (B20620) ring at C-2 and C-3 | -10.5 | Forms a new hydrogen bond with a key residue | 6 |
| DND-AG-04 | Replacement of the ethyl group at C-13 with a spirocyclic ether | -9.9 | Improves selectivity against off-targets | 5 |
Advanced Analytical Methodologies for Aromatic Gestodene Research
Chromatographic Separation Techniques for Purity and Identity Confirmation
Chromatography is an indispensable tool in the analysis of Aromatic Gestodene (B1671452), allowing for the separation of the target compound from impurities and related substances. The choice of chromatographic technique is dictated by the specific analytical challenge, such as the polarity of the compound and the required sensitivity and resolution.
Ultra-High Performance Liquid Chromatography (UHPLC) stands as a primary technique for the analysis of Aromatic Gestodene due to its high resolution, speed, and sensitivity. By utilizing columns with sub-2 µm particle sizes, UHPLC provides sharper and narrower peaks, leading to improved separation efficiency compared to conventional HPLC.
UV-Vis and Photodiode Array (PDA) Detection: this compound, possessing chromophores within its structure, can be readily detected using UV-Vis and PDA detectors. PDA detection offers the advantage of acquiring full UV spectra for each peak, which aids in peak identification and purity assessment by comparing the spectra to that of a reference standard. The wavelength of maximum absorption (λmax) for this compound is a key parameter for setting the detection wavelength.
Evaporative Light Scattering Detection (ELSD): For impurities or derivatives of this compound that lack a significant UV chromophore, ELSD provides a viable alternative. This detector responds to any non-volatile analyte, making it a more universal detection method. The response is dependent on the mass of the analyte, providing a different selectivity compared to UV-based detectors.
Table 1: Illustrative UHPLC-PDA Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | PDA, 200-400 nm |
| Injection Volume | 2 µL |
Gas Chromatography (GC) is another powerful technique for the analysis of thermally stable and volatile compounds. For steroids like this compound, derivatization is often required to increase their volatility and thermal stability.
Flame Ionization Detector (FID): FID is a widely used detector in GC due to its high sensitivity to organic compounds and its wide linear range. It is a mass-sensitive detector, and its response is proportional to the number of carbon atoms in the analyte.
Electron Capture Detector (ECD): The ECD is a highly sensitive detector for electrophilic compounds, such as those containing halogens. If this compound or its impurities contain halogen atoms, ECD can provide exceptionally low detection limits.
Many steroid molecules, including potentially this compound, can exist as enantiomers. Since different enantiomers can have distinct biological activities, it is crucial to assess the enantiomeric purity of the compound. Chiral chromatography, using a chiral stationary phase (CSP), is the most effective method for separating enantiomers. Both normal-phase and reversed-phase chiral HPLC methods can be developed for this purpose.
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers several advantages over HPLC, including faster separations, lower viscosity, and higher diffusion coefficients, which can lead to improved efficiency. For the analysis of this compound and its related compounds, SFC can offer unique selectivities and is often considered a green chromatography technique due to the reduced use of organic solvents.
Chiral Chromatography for Enantiomeric Purity Assessment
Mass Spectrometry (MS) for Trace Analysis and Structural Elucidation
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation of unknown compounds and for the sensitive quantification of target analytes.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis of compounds like this compound in complex matrices. This technique combines the separation power of LC with the high selectivity and sensitivity of MS/MS.
In a typical LC-MS/MS experiment, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion, corresponding to the molecular weight of this compound, is selected in the first mass analyzer (MS1), fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer (MS2). This process, known as Selected Reaction Monitoring (SRM), provides a high degree of specificity and allows for quantification at very low levels.
Table 2: Example LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | Specific fragment ion of this compound |
| Collision Energy | Optimized for maximum fragment intensity |
| Dwell Time | 100 ms |
The development and validation of these advanced analytical methodologies are critical for ensuring the quality and facilitating the research of this compound. The combination of chromatographic and mass spectrometric techniques provides a comprehensive approach to the analytical challenges posed by this synthetic steroid.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation and Conformational Analysis
The coupling of ion mobility spectrometry with mass spectrometry (IMS-MS) has emerged as a powerful tool for multidimensional analysis, providing separation based on an ion's size, shape, and charge, in addition to its mass-to-charge ratio (m/z). nih.gov This technique is particularly valuable in the study of this compound, where the existence of structural isomers is highly probable. Isomers possess the same mass and cannot be distinguished by mass spectrometry alone, but they often present different three-dimensional structures. nih.govcopernicus.org
In an IMS-MS experiment, ionized this compound molecules are introduced into a drift tube filled with a neutral buffer gas. nih.gov An electric field propels the ions through the gas, and their velocity is impeded by collisions with the gas molecules. frontiersin.org Ions with a more compact, folded conformation will experience fewer collisions and travel faster than larger, more extended conformers. researchgate.net This difference in drift time allows for their separation before they enter the mass spectrometer for m/z analysis. The resulting data can be plotted in two dimensions: drift time versus m/z, which helps to resolve complex mixtures and identify different isomeric and conformational states. nih.gov
A key parameter derived from this technique is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area. CCS is a robust and characteristic physical property that can be used as an additional identifier for a molecule, enhancing the confidence of compound annotation in complex studies. nih.gov For instance, research could differentiate between cis/trans isomers or positional isomers of this compound by their distinct CCS values.
Hypothetical Research Findings:
A study on a synthesized batch of this compound revealed the presence of two compounds with identical mass-to-charge ratios, suggesting the formation of isomers. Using a traveling-wave ion mobility spectrometry (TWIMS) coupled to a time-of-flight mass spectrometer, researchers were able to separate these two species. The data indicated that Isomer A has a more compact structure (lower CCS value) compared to the more elongated Isomer B, allowing for their baseline separation and subsequent independent fragmentation for structural elucidation.
| Analyte | m/z [M+H]⁺ | Drift Time (ms) | Collision Cross Section (CCS) in N₂ (Ų) | Proposed Conformation |
|---|---|---|---|---|
| This compound Isomer A | 311.1693 | 12.4 | 185.2 | Compact/Folded |
| This compound Isomer B | 311.1693 | 13.1 | 194.5 | Elongated/Unfolded |
MALDI-TOF MS for Oligomer and Conjugate Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique ideal for the analysis of large, non-volatile, and thermally labile molecules such as polymers and biomolecular conjugates. In the context of this compound research, this method is invaluable for characterizing potential oligomers formed during synthesis or degradation, as well as conjugates created for specific applications, such as antibody-drug conjugates or metabolic pathway studies.
The process involves co-crystallizing the analyte with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with minimal fragmentation. nih.gov The ions are then accelerated into a time-of-flight analyzer, where they are separated based on their m/z ratio. This allows for the determination of the molecular weight distribution of oligomers and confirms the successful conjugation of this compound to another molecule by identifying the mass shift. researchgate.net
Hypothetical Research Findings:
To investigate its metabolic fate, this compound was conjugated with glutathione. MALDI-TOF MS was employed to confirm the successful conjugation. The resulting spectrum showed a clear peak corresponding to the mass of the this compound-glutathione conjugate, alongside peaks for the unreacted starting materials. The high resolution of the TOF analyzer allowed for unambiguous confirmation of the conjugate's elemental composition.
| Species Detected | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Status |
|---|---|---|---|
| This compound | 311.17 | 311.18 | Unreacted |
| Glutathione (GSH) | 308.09 | 308.10 | Unreacted |
| This compound-GSH Conjugate | 618.26 | 618.27 | Confirmed |
Capillary Electrophoresis (CE) and Microfluidic Devices
Capillary electrophoresis is a high-efficiency separation technique that separates compounds based on their differential migration rates in an electric field. core.ac.uk Its integration into microfluidic systems, or "lab-on-a-chip" devices, has further enhanced its capabilities, offering rapid, high-throughput analysis with minimal sample consumption. revvity.comresearchgate.net
Electrophoretic Mobility and Separation Efficiency Studies
In CE, analytes are separated within a narrow-bore capillary filled with an electrolyte solution. researchgate.net When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity. The speed of this migration, known as electrophoretic velocity, is dependent on the molecule's charge-to-size ratio. Neutral molecules move with the bulk flow of the buffer, known as the electroosmotic flow (EOF).
The electrophoretic mobility (µₑₚ) is a fundamental parameter that characterizes an analyte's response to the electric field and is crucial for method development. science.gov Separation efficiency in CE is typically very high, often generating hundreds of thousands of theoretical plates, leading to sharp, well-resolved peaks. Studies on this compound would involve optimizing parameters such as buffer pH (which affects the charge of the analyte and the capillary wall), buffer concentration, and applied voltage to achieve the best separation from impurities or related compounds.
Hypothetical Research Findings:
A CE method was developed to assess the purity of this compound. The study investigated the effect of buffer pH on the separation of this compound from a known impurity. The results demonstrated that optimal separation efficiency and resolution were achieved at pH 9.5, where both compounds were sufficiently charged and migrated at different velocities.
| Buffer pH | Electrophoretic Mobility (µₑₚ) of this compound (10⁻⁹ m²/V·s) | Separation Efficiency (Theoretical Plates, N) | Resolution (Rs) from Impurity |
|---|---|---|---|
| 7.5 | -18.5 | 180,000 | 1.2 |
| 8.5 | -25.3 | 250,000 | 1.8 |
| 9.5 | -32.8 | 310,000 | 2.5 |
Integration into Lab-on-a-Chip Systems for Miniaturized Analysis
The principles of capillary electrophoresis can be directly transferred to microfluidic chip formats. researchgate.net These lab-on-a-chip (LOC) systems integrate sample injection, separation, and detection into a single, miniaturized device, often made of glass or polymer. utwente.nl The channels on the chip function as separation capillaries.
For this compound analysis, LOC systems offer significant advantages. mdpi.com The small channel dimensions lead to very fast separation times, often in seconds rather than minutes. researchgate.net Sample and reagent consumption is reduced to the nanoliter scale, which is ideal when dealing with precious or limited quantities of material. nih.gov Furthermore, the potential for parallel processing allows for high-throughput screening, which could be applied to reaction optimization or metabolite identification studies. mdpi.com
Hypothetical Research Findings:
A microfluidic chip was designed for the rapid quality control of this compound synthesis. The chip integrated sample injection and a 5 cm effective separation channel. The analysis time was reduced by over 90% compared to conventional CE, with comparable separation efficiency, demonstrating the feasibility of using LOC technology for real-time monitoring of the chemical reaction.
| Parameter | Conventional CE | Lab-on-a-Chip (LOC) |
|---|---|---|
| Analysis Time | 15 minutes | 45 seconds |
| Sample Volume | ~20 nL | ~1 nL |
| Separation Efficiency (N) | ~300,000 | ~280,000 |
| Throughput | Low to Medium | High |
Quantitative NMR (qNMR) for Concentration Determination and Mixture Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance without the need for an identical reference standard of the analyte. mestrelab.comsigmaaldrich.com The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. ox.ac.ukmagritek.com
For the quantitative analysis of this compound, a certified internal standard of known concentration and purity is added to the sample. fujifilm.com By comparing the integral of a specific, well-resolved resonance of this compound with the integral of a resonance from the internal standard, the exact concentration or purity of the sample can be calculated. ox.ac.uk Key considerations for accurate qNMR include ensuring complete relaxation of all nuclei by using a sufficient relaxation delay, selecting non-overlapping signals for integration, and ensuring a high signal-to-noise ratio. sigmaaldrich.com This technique is highly valuable for certifying reference materials, determining the purity of active pharmaceutical ingredients, and analyzing the composition of mixtures. mestrelab.comfujifilm.com
Hypothetical Research Findings:
The purity of a newly synthesized batch of this compound was determined using ¹H qNMR. Maleic acid was chosen as the internal standard. The sample was dissolved in DMSO-d₆, and the spectrum was acquired with a 30-second relaxation delay to ensure full T1 relaxation. By comparing the integral of a distinct aromatic proton signal from this compound to the integral of the vinyl proton signal from maleic acid, the purity of the batch was calculated to be 98.7% w/w.
| Parameter | Value |
|---|---|
| Internal Standard (IS) | Maleic Acid |
| Weight of Sample (this compound) | 10.52 mg |
| Weight of IS | 5.15 mg |
| Purity of IS | 99.9% |
| Molecular Weight of Sample | 310.42 g/mol |
| Molecular Weight of IS | 116.07 g/mol |
| Integral of Sample Signal (Iₛₐₘₚₗₑ) | 1.35 |
| Number of Protons (Sample Signal) | 1H |
| Integral of IS Signal (Iᵢₛ) | 2.00 |
| Number of Protons (IS Signal) | 2H |
| Calculated Purity of Sample | 98.7% |
Research Trajectories and Interdisciplinary Opportunities for Aromatic Gestodene Chemistry
Development of Aromatic Gestodene (B1671452) as Chemical Probes for Molecular Studies
The development of chemical probes is a critical step in understanding the biological targets of a molecule. For Aromatic Gestodene, this would involve synthesizing derivatives that can be used to identify and study its binding partners.
Synthesis of Affinity Labels and Photoaffinity Probes for Target Identification
To identify the molecular targets of this compound, affinity-based probes could theoretically be synthesized. This would involve modifying the this compound scaffold to include a reactive group for covalent binding or a tag for detection, such as biotin. Photoaffinity labeling, a powerful technique for identifying ligand-binding proteins, would require the incorporation of a photoreactive moiety (e.g., a diazirine or benzophenone (B1666685) group) onto the this compound structure. Upon photoactivation, this probe would covalently bind to nearby molecules, allowing for the identification of specific protein targets. However, no such synthetic efforts or target identification studies for this compound have been reported.
Fluorescent and Radiolabeled Analogs for Molecular Imaging (in vitro and ex vivo research models only)
For visualization in research models, this compound could be tagged with fluorescent dyes or radioisotopes. A fluorescent analog would allow for the tracking of the compound's localization within cells or tissues using microscopy. Similarly, a radiolabeled version could be used in autoradiography or other radionuclide-based detection methods in ex vivo samples. The synthesis of such probes would require careful chemical modification to ensure that the label does not interfere with the compound's intrinsic binding properties. Currently, no studies describing the synthesis or use of such labeled analogs of this compound are available.
Exploration of this compound in Advanced Materials Science (as a chemical constituent, not for biological effects)
The unique steroidal structure of this compound could potentially be leveraged in materials science.
Incorporation into Polymeric Materials for Functional Properties
Aromatic polyamides and other polymers are known for their high-performance characteristics. Theoretically, this compound could be functionalized with appropriate reactive groups to be incorporated as a monomer into polymer chains. Its rigid, bulky structure might impart unique thermal or mechanical properties to the resulting material. However, no research has been published on the use of this compound in polymer chemistry.
Nanomaterial Conjugation and Surface Functionalization for Chemical Applications
Conjugating small molecules like this compound to nanoparticles can create novel materials for various chemical applications, such as catalysis or sensing. The steroid could be attached to the surface of gold nanoparticles, quantum dots, or other nanomaterials. This would require the development of specific linker chemistries to attach this compound to the nanoparticle surface. As with other areas, there is no current research demonstrating the conjugation of this compound to nanomaterials.
Advances in High-Throughput Screening Technologies for Ligand Discovery (purely molecular binding assays)
High-throughput screening (HTS) is used to rapidly test large libraries of compounds for their ability to bind to a specific target. If a biological target for this compound were identified, derivatives of the compound could be used in competitive binding assays to discover other molecules that bind to the same site. These assays are often fluorescence-based and are a cornerstone of modern drug discovery. Nevertheless, without a known target for this compound, and with no published HTS campaigns involving this compound, this application remains purely speculative.
Integration with Systems Chemical Biology for Molecular Pathway Perturbation Studies (non-biological system mapping)
Systems chemical biology utilizes small molecules to perturb and understand complex biological networks. nih.gov While traditionally focused on living systems, its principles can be adapted to map and analyze non-biological chemical reaction networks. In this context, this compound could serve as a molecular probe to study complex chemical systems, a concept that parallels the use of chemical tools in biology to map protein interactions and signaling pathways.
The core idea is to introduce this compound into a multi-component chemical reaction and systematically track its influence on reaction pathways, kinetics, and the formation of intermediates and final products. This allows for a "mapping" of the chemical system's response to a specific structural perturbation. mdpi.com The data gathered can be used to build predictive models of complex chemical transformations, analogous to how metabolic pathways are visualized and analyzed in systems biology. rcsb.org
Key Research Approaches:
Reaction Network Probing: Introducing this compound into known, complex synthetic cascades to identify its influence on reaction selectivity (chemoselectivity, regioselectivity, stereoselectivity) and efficiency.
Kinetic Profiling: Studying how the presence of the aromatic steroid affects the rate of various reactions within a network, providing insights into catalytic cycles and reaction mechanisms.
Competitive Reaction Analysis: In systems with multiple competing reaction pathways, this compound could be used to understand how a sterically demanding and electronically distinct molecule can favor one pathway over others.
The table below conceptualizes the parallels between pathway mapping in biological and non-biological systems.
| Parameter | Biological System Mapping (e.g., Metabolic Pathway) | Conceptual Non-Biological System Mapping (with this compound) |
| System | Living cell or organism | Multi-step synthetic reaction mixture |
| Probe | Small molecule inhibitor, fluorescent tag, or genetic modification | This compound |
| Network Components | Enzymes, substrates, metabolites, signaling proteins | Reactants, catalysts, solvents, intermediates, products |
| Interactions | Enzyme-substrate binding, protein-protein interactions | Catalyst-substrate association, intermolecular reactions, side reactions |
| Goal | To understand cellular function, disease mechanisms, and drug action. nih.gov | To understand reaction mechanisms, optimize synthetic routes, and predict outcomes in complex chemical environments. |
| Data Output | Changes in metabolite levels, protein expression, cellular phenotype. | Changes in product yields, reaction rates, and formation of new species. |
This approach represents a frontier in applying biological systems thinking to synthetic chemistry, with potential applications in materials science, process optimization, and the discovery of novel chemical transformations.
Future Directions in Sustainable Synthesis of Steroid Derivatives
The growing emphasis on green chemistry is steering the synthesis of complex molecules like steroids away from traditional, often harsh and wasteful, methods towards more sustainable practices. rsc.org Future research into the synthesis of this compound and related derivatives will likely focus on efficiency, safety, and environmental impact. ucl.ac.uk
Key Sustainable Strategies:
Biocatalysis: Utilizing enzymes or whole-cell systems for specific transformations. For instance, the hydroxylation of steroid precursors, a critical step in the synthesis of many progestins like gestodene, has been achieved using fungi such as Penicillium raistrickii. mdpi.com This approach can offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents.
Renewable Feedstocks: Exploring the use of biomass-derived starting materials. A significant challenge lies in developing efficient pathways to convert bio-based platform chemicals, such as furfural (B47365) derivatives, into the complex polycyclic core of steroids. rsc.orgucl.ac.uk
Green Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives. Deep Eutectic Systems (DESs) have shown promise as reaction media for biocatalytic transformations of steroid intermediates, potentially improving enzyme stability and reaction efficiency. mdpi.com
Catalytic Innovations: Developing more efficient and recyclable catalysts for key synthetic steps, such as hydrogenation, cyclization, and aromatization. This includes advancements in transition-metal catalysis and organocatalysis that can reduce waste and energy consumption. rsc.org
The table below summarizes potential sustainable approaches for the synthesis of this compound.
| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Benefit |
| Core Scaffolding | Multi-step synthesis from petrochemical sources | Synthesis from biomass-derived platform chemicals ucl.ac.uk | Reduced reliance on fossil fuels. |
| Hydroxylation | Chemical oxidation with stoichiometric reagents | Biocatalytic hydroxylation using enzymes or microbes mdpi.com | High selectivity, mild conditions, reduced waste. |
| Aromatization | Harsh chemical dehydrogenation | Catalytic dehydrogenation with recyclable catalysts | Higher efficiency, lower energy input, reusability of catalyst. |
| Reaction Medium | Chlorinated solvents, DMF, etc. | Water, supercritical fluids, or Deep Eutectic Solvents (DESs) mdpi.com | Reduced environmental impact and improved safety. |
Achieving a fully sustainable synthesis of complex steroids remains a significant challenge, but these research directions pave the way for greener and more efficient manufacturing processes.
Open Questions and Grand Challenges in this compound Research and Development
The novelty of the this compound structure presents numerous fundamental questions and long-term challenges that will drive research in the coming years. These "grand challenges" are ambitious research goals that, if achieved, would significantly advance the fields of chemistry, materials science, and beyond. nih.govpubpub.org
Key Open Questions:
Structure-Property Relationship: How does the introduction of an aromatic C-ring fundamentally alter the physicochemical properties (e.g., solubility, crystallinity, thermal stability) compared to non-aromatic gestodene and other steroids?
Conformational Dynamics: What is the three-dimensional shape and conformational flexibility of this compound, and how does this influence its interactions with other molecules or materials?
Reactivity of the Aromatized System: How does the aromatic ring influence the reactivity of the rest of the steroid skeleton, particularly at the ketone and other functional groups?
Grand Challenges:
The table below outlines the major research challenges associated with this compound, framing them as grand challenges that require interdisciplinary collaboration to solve. lu.seresearchgate.net
| Grand Challenge | Description | Required Disciplines | Potential Impact |
| Predictive Modeling of Function | Developing computational models that can accurately predict the chemical behavior and material properties of this compound based solely on its structure. nih.gov | Computational Chemistry, Physical Organic Chemistry, Data Science | Accelerated discovery of new applications and derivatives without exhaustive empirical testing. |
| Total Synthesis from First Principles | Designing and executing a fully synthetic route that is not only efficient and scalable but also completely sustainable, using renewable feedstocks and green chemical principles from start to finish. rsc.orgucl.ac.uk | Synthetic Organic Chemistry, Green Chemistry, Chemical Engineering, Biotechnology | Establishing a new paradigm for the environmentally responsible production of complex pharmaceuticals and high-value chemicals. |
| Elucidation of Novel Reactivity | Discovering and harnessing new, unexpected chemical reactions catalyzed or mediated by the unique electronic and steric environment of the this compound scaffold. | Mechanistic Chemistry, Catalysis, Photochemistry | Expansion of the synthetic chemist's toolkit and the creation of novel molecular architectures. |
| Self-Assembly and Supramolecular Chemistry | Investigating and controlling the self-assembly of this compound into higher-order structures, such as liquid crystals, gels, or other functional soft materials. | Materials Science, Supramolecular Chemistry, Crystallography | Development of new smart materials with applications in electronics, sensing, or drug delivery. |
Addressing these questions and challenges will not only deepen our understanding of this specific molecule but also contribute to broader progress in synthetic chemistry, materials science, and sustainable manufacturing.
Q & A
Q. What validated HPLC parameters are recommended for quantifying Gestodene in pharmacokinetic studies?
Methodological Answer: The RP-HPLC method with a C18 column (e.g., Thermo Scientific Accucore) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 55:45 v/v) achieves retention times of 1.788 min (Ethinyl Estradiol) and 3.475 min (Gestodene). Linearity is confirmed at 10–50 µg/ml (Ethinyl Estradiol) and 25–125 µg/ml (Gestodene) with a correlation coefficient (r²) >0.998. Validation includes precision (%RSD <2%) and accuracy (recovery 98–102%) via spiked plasma samples .
Q. What are Gestodene’s primary pharmacological targets and selectivity profiles?
Methodological Answer: Gestodene selectively binds progesterone receptors (PR) over estrogen receptors (ER), with minimal androgen receptor (AR) activation. In vitro reporter assays show PR-mediated transcriptional activity at 0.1–1 µM concentrations. Competitive binding assays using radiolabeled ligands (e.g., ³H-progesterone) confirm its high PR affinity (Kd ~1 nM) and slow dissociation from sex hormone-binding globulin (SHBG) .
Q. How is Gestodene’s stability assessed under stress conditions for method validation?
Methodological Answer: Stress testing involves photodegradation (UV light at 200 W·h/m² for 24 hours), hydrolysis (60°C for 30 minutes in water), and oxidative conditions. Degradation products are quantified via HPLC peak area changes, with acceptance criteria of <10% degradation. Stability in plasma is validated over 181–221 days at -20°C, comparing fresh vs. stored samples using inter-day precision (%RSD <15%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Gestodene’s TGF-β-mediated antiproliferative effects in breast cancer models?
Methodological Answer: Contradictory findings (e.g., TGF-β dependency in T47D cells vs. TGF-β-independent effects in sub-lines) require (1) replication across cell lines with varying TGF-β sensitivity, (2) siRNA knockdown of TGF-β signaling components, and (3) proteomic profiling to identify alternative pathways. Dose-response studies (0.1–10 µM) and time-course experiments can clarify mechanistic nuances .
Q. What strategies optimize bioanalytical methods for Gestodene in complex matrices like hemolyzed or lipemic plasma?
Methodological Answer: Include selectivity testing by spiking Gestodene into lipemic/hemolyzed plasma and comparing recovery rates (%) vs. normal plasma. Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., SOLA CX) to improve analyte purification. Validate precision (%RSD <15%) and accuracy (85–115%) at lower limits of quantification (LLOQ: 0.1 ng/ml) .
Q. How do enzyme induction dynamics (e.g., CYP3A4) impact Gestodene’s pharmacokinetics during long-term dosing?
Methodological Answer: Conduct longitudinal studies measuring serum Gestodene levels after single vs. multiple cycles (e.g., 3–6 months). Use LC-MS/MS to quantify parent drug and metabolites (dihydrogestodene, hydroxygestodene). Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life (t½). Compare enzyme activity via CYP3A4 probe substrates (e.g., midazolam) before and after treatment .
Q. What experimental designs address Gestodene’s nonlinear pharmacokinetics due to SHBG binding?
Methodological Answer: Use equilibrium dialysis to measure free vs. protein-bound fractions. Incorporate SHBG concentration as a covariate in population pharmacokinetic (PopPK) models. Validate with sparse sampling in diverse cohorts (e.g., varying SHBG levels due to estrogen co-administration) .
Methodological Guidance for Contradictory Data
- Replication : Validate findings across independent labs using standardized protocols (e.g., FDA bioanalytical guidelines).
- Mechanistic Studies : Combine transcriptomics and phosphoproteomics to identify off-target pathways.
- Statistical Adjustments : Apply mixed-effects models to account for inter-individual variability in enzymatic/metabolic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
